molecular formula C12H16O3 B8565926 5-(2-Methylphenoxy)pentanoic acid CAS No. 87411-34-5

5-(2-Methylphenoxy)pentanoic acid

Cat. No.: B8565926
CAS No.: 87411-34-5
M. Wt: 208.25 g/mol
InChI Key: ZJKDYBWGOOPIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylphenoxy)pentanoic acid ( 87411-34-5) is a white crystalline powder with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . This compound belongs to the class of ω-(phenoxy)alkanoic acids, which are of significant interest in pharmacological research for their potential as prodrugs targeting mitochondria . The primary research value of this compound lies in its potential to be exploited by the mitochondrial β-oxidation pathway. Studies on related ω-(phenoxy)alkanoic acids suggest they may undergo biotransformation within mitochondria to release bioactive phenolic compounds . This mechanism is being explored for targeting antioxidants specifically to mitochondria, which are a major source of reactive oxygen species (ROS) in cells. The mitochondrial ROS generation and attendant dysfunction are implicated in a range of disease states, making this a valuable pathway for investigative therapeutics . Research indicates that 5-(phenoxy)pentanoic acids can be substrates for mitochondrial β-oxidation, though the rates of biotransformation can be influenced by substituents on the phenoxy moiety . This compound is provided for research purposes such as investigating mitochondrial bioactivation processes, prodrug strategies, and the development of cytoprotective agents, particularly in models of oxidative stress like hypoxia-reoxygenation injury . This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87411-34-5

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-(2-methylphenoxy)pentanoic acid

InChI

InChI=1S/C12H16O3/c1-10-6-2-3-7-11(10)15-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,14)

InChI Key

ZJKDYBWGOOPIFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The 5-(2-Methylphenoxy)pentanoic Acid Scaffold: A Dual-Target Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Properties of 5-(2-Methylphenoxy)pentanoic Acid Derivatives Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists

Executive Summary

The 5-(2-methylphenoxy)pentanoic acid core represents a privileged structural motif in medicinal chemistry, serving as the foundational scaffold for two distinct therapeutic classes: Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonists  (lipid regulation) and Hemoglobin (Hb) Allosteric Effectors  (sickle cell disease and hypoxia).

This guide deconstructs the pharmacological properties of this scaffold, analyzing how subtle derivatizations—specifically at the phenoxy ring and the alkyl tail—toggle the molecule’s activity between nuclear receptor modulation and protein-protein interaction inhibition.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core structure consists of a lipophilic 2-methylphenoxy head group linked to a hydrophilic carboxylic acid tail via a pentanoic alkyl chain. This amphiphilic nature is critical for its biological promiscuity.

The Pharmacophore Toggle

The biological target is determined primarily by the linker length and gem-dimethyl substitution :

Structural FeatureModificationPharmacological OutcomeRepresentative Drug/Lead

-Carbon Substitution
Addition of gem-dimethyl groupsPPAR

Agonism
(Fibrates). The steric bulk forces a conformation that fits the PPAR LBD.
Gemfibrozil
Linker Length Pentanoic (5-carbon) vs. PropanoicHemoglobin Binding . The 5-carbon chain is optimal for bridging the central water cavity of Hemoglobin.L35 (Research Tool)
Phenoxy Substitution 2-Methyl vs. 2,5-DimethylMetabolic Stability . The 2-methyl group blocks metabolic oxidation at the ortho position; 2,5-dimethyl enhances lipophilicity.Gemfibrozil
Mechanistic Divergence
  • Pathway A (Metabolic): The carboxylate head group mimics fatty acids, interacting with the AF-2 helix of PPAR

    
    .
    
  • Pathway B (Allosteric): The carboxylate forms salt bridges with cationic residues (e.g., Val1, Lys99) in the central cavity of Hemoglobin, while the phenoxy tail engages in hydrophobic interactions with the globin core.

Mechanism A: PPAR Agonism & Lipid Regulation[1][2]

Derivatives of 5-(2-methylphenoxy)pentanoic acid, most notably Gemfibrozil , act as fibrates. They function as intracellular sensors for fatty acids.

Mode of Action
  • Cytosolic Entry: The lipophilic scaffold crosses the plasma membrane.

  • LBD Binding: The ligand binds to the Ligand Binding Domain of PPAR

    
    .
    
  • Heterodimerization: The Ligand-PPAR

    
     complex heterodimerizes with the Retinoid X Receptor (RXR).
    
  • Transactivation: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.

  • Gene Regulation:

    • Upregulation: Lipoprotein Lipase (LPL), ApoA-I, ApoA-II (increasing HDL).

    • Downregulation: ApoC-III (decreasing VLDL secretion).

Visualization: PPAR Signaling Cascade

PPAR_Pathway Ligand 5-(2-Methylphenoxy) pentanoic derivative PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex PPARα-RXR Heterodimer PPAR->Complex Dimerizes RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds DNA GeneExp Gene Transcription (LPL↑, ApoC-III↓) PPRE->GeneExp Recruits Co-activators Physio Lipid Modulation (TG↓, HDL↑) GeneExp->Physio Translation

Figure 1: The molecular cascade of PPAR


 activation by phenoxy-pentanoic acid derivatives.

Mechanism B: Hemoglobin Allostery (Antisickling)

Research by Abraham et al. and Perutz established that phenoxyalkanoic acids bind to the central water cavity of hemoglobin.

The Binding Event
  • Target: The central cavity between the two

    
    -subunits of Hb.
    
  • Interaction: The carboxylate group interacts electrostatically with

    
    Val1 or related cationic sites. The 5-carbon chain allows the phenoxy group to penetrate deep into the hydrophobic pocket.
    
  • Effect:

    • R-State Stabilization (Left Shift): Increases oxygen affinity.[1] Prevents the polymerization of Deoxy-HbS (Sickle Hemoglobin) by reducing the concentration of the T-state (tense/deoxy) form.

    • T-State Stabilization (Right Shift): Some derivatives (e.g., propanoic acids like RSR-13) stabilize the T-state, enhancing oxygen delivery to hypoxic tissues (radiation sensitization).

    • Note: 5-(2-methylphenoxy)pentanoic acid derivatives generally favor R-state stabilization (antisickling) due to the steric constraints of the pentanoic chain preventing the T-state collapse.

Experimental Protocols

Protocol A: Oxygen Equilibrium Curve (OEC) Determination

Purpose: To quantify the allosteric shift (


) induced by the derivative, determining if it is an antisickling agent (Left shift) or oxygen delivery enhancer (Right shift).

Reagents:

  • Fresh human whole blood (AA or SS genotype).

  • Buffer: 0.1 M Potassium Phosphate, pH 7.4.

  • Test Compound: 5-(2-Methylphenoxy)pentanoic acid derivative (dissolved in DMSO).

Workflow:

  • Washing: Centrifuge whole blood (3000 rpm, 5 min, 4°C). Wash RBCs 3x with saline. Resuspend to 40% hematocrit.

  • Incubation: Mix RBC suspension with Test Compound (final conc. 1–5 mM) for 1 hour at 37°C. Control: DMSO vehicle.

  • Hemox Analyzer Setup: Transfer 50

    
    L of incubated sample into 4 mL of Hemox buffer in the sample cuvette.
    
  • Deoxygenation: Subject the sample to a stream of nitrogen gas while monitoring absorbance at 560 nm and 570 nm (dual-wavelength spectrophotometry).

  • Data Acquisition: Record the partial pressure of oxygen (

    
    ) continuously as saturation drops from 100% to 0%.
    
  • Analysis: Calculate the

    
     (oxygen tension at 50% saturation).[2]
    
    • Positive

      
       = Left Shift (Antisickling potential).[2]
      
Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

Purpose: To verify agonism at the nuclear receptor level.

Workflow:

  • Transfection: Seed COS-7 or HEK293 cells in 96-well plates. Co-transfect with:

    • Plasmid expressing human PPAR

      
       LBD fused to Gal4 DNA-binding domain.
      
    • Luciferase reporter plasmid containing Gal4 binding sites (UAS-Luc).

    • Renilla luciferase (internal control).

  • Treatment: 24h post-transfection, treat cells with the derivative (0.1

    
    M – 100 
    
    
    
    M) in serum-free media. Use Wy-14643 as a positive control.
  • Lysis: After 24h incubation, lyse cells using Passive Lysis Buffer.

  • Measurement: Quantify Luminescence using a Dual-Luciferase assay kit.

  • Calculation: Normalize Firefly/Renilla ratios. Plot dose-response curve to determine

    
    .
    

Synthesis & Workflow Visualization

The following diagram illustrates the critical decision tree in evaluating a new derivative of this scaffold.

Evaluation_Workflow Start New Derivative Synthesis Screen1 Solubility & Stability Screen Start->Screen1 Branch Primary Assay Selection Screen1->Branch PPAR_Assay PPARα Transactivation (Luciferase) Branch->PPAR_Assay Targeting Metabolism OEC_Assay O2 Equilibrium (OEC) (Hemox Analyzer) Branch->OEC_Assay Targeting Hemoglobin Lipid_Profile In Vivo Lipid Profile (db/db mice) PPAR_Assay->Lipid_Profile If EC50 < 10µM Sickling Morphological Sickling Assay OEC_Assay->Sickling If Left Shift > 20%

Figure 2: Strategic workflow for evaluating 5-(2-methylphenoxy)pentanoic acid derivatives.

References

  • Abraham, D. J., et al. (1984). "Antigelling agents for the treatment of sickle cell anemia.[1] Structure-activity relationships of phenoxy acids." Journal of Medicinal Chemistry, 27(8), 967-978.

  • Perutz, M. F., et al. (1986). "Stereochemical basis of heat stability in bacterial ferredoxins and in haemoglobin A2." Nature, 322, 72-74. (Foundational work on phenoxy acid binding sites in Hb).

  • Staels, B., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation, 98(19), 2088-2093.

  • Safo, M. K., et al. (2004).[3] "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry, 47(19), 4665-4676. (Contextualizes the evolution from phenoxy acids to modern antisickling agents).[4]

  • MHY2013 Study: "Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid." Oncotarget, 8(11), 18365–18378. (Demonstrates the modern application of the phenoxy-acid scaffold).

Sources

5-(2-Methylphenoxy)pentanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 87411-34-5 Chemical Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol [1]

Executive Summary & Chemical Identity

5-(2-Methylphenoxy)pentanoic acid is a specialized ω-(phenoxy)alkanoic acid derivative primarily utilized in pharmaceutical research as a mitochondrial-targeting moiety and a lipophilic linker.[1] Structurally, it consists of an o-cresol (2-methylphenol) ether-linked to a valeric (pentanoic) acid tail.

Unlike its fibrate cousins (e.g., Gemfibrozil), which feature gem-dimethyl substitution to block metabolic degradation, this compound is designed with a linear alkyl chain that serves as a substrate for mitochondrial β-oxidation. This unique property makes it a critical tool in prodrug design , specifically for delivering phenolic payloads directly to the mitochondrial matrix to combat oxidative stress.

Physiochemical Profile
PropertySpecification
IUPAC Name 5-(2-methylphenoxy)pentanoic acid
Synonyms 5-(o-Tolyloxy)valeric acid; 5-(2-Methylphenoxy)valeric acid
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water
pKa (Predicted) ~4.76 (Carboxylic acid)
LogP (Predicted) 3.1 – 3.4 (Lipophilic)
InChI Key ZJKDYBWGOOPIFG-UHFFFAOYSA-N

Synthetic Pathways & Methodology

The synthesis of 5-(2-Methylphenoxy)pentanoic acid follows a classic Williamson Ether Synthesis protocol.[1] The reaction couples o-cresol with a halogenated valeric acid derivative.

Strategic Considerations
  • Leaving Group Selection: The use of Ethyl 5-bromovalerate is preferred over the free acid to prevent side reactions (self-esterification) and improve solubility in organic solvents.

  • Base Selection: Potassium Carbonate (K₂CO₃) in acetone or DMF is standard. Stronger bases like NaH are effective but require strictly anhydrous conditions.

  • Purification: The intermediate ester is lipophilic and easily purified via silica chromatography before the final hydrolysis.

Protocol: Two-Step Synthesis via Ester Intermediate
Step 1: Etherification
  • Reagents: Charge a round-bottom flask with o-cresol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and KI (catalytic amount, 0.1 eq).

  • Solvent: Add Acetone (0.5 M concentration relative to cresol).

  • Addition: Add Ethyl 5-bromovalerate (1.1 eq) dropwise.

  • Reaction: Reflux at 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.

Step 2: Saponification (Hydrolysis)
  • Reaction: Dissolve the crude ester in a 1:1 mixture of THF and MeOH. Add 2M aqueous NaOH (3.0 eq).

  • Conditions: Stir at room temperature for 4 hours.

  • Isolation: Acidify the mixture to pH ~2 using 1M HCl. The product will precipitate or form an oil.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry, and concentrate.

  • Crystallization: Recrystallize from Hexane/EtOAc if necessary to obtain the white solid.

Visual Synthesis Workflow

Synthesis Cresol o-Cresol (Starting Material) Inter Intermediate Ester (Ethyl 5-(2-methylphenoxy)pentanoate) Cresol->Inter K2CO3, Acetone Reflux, 16h (Williamson Ether) Bromide Ethyl 5-bromovalerate Bromide->Inter Product FINAL PRODUCT 5-(2-Methylphenoxy)pentanoic acid Inter->Product NaOH, THF/H2O Hydrolysis HCl Workup

Figure 1: Two-step synthetic route utilizing ester protection to maximize yield and purity.

Theoretical Analytical Profile

To validate the identity of the synthesized compound, the following spectral characteristics are expected.

¹H NMR (400 MHz, CDCl₃)
  • δ 11.0–12.0 ppm (1H, br s): Carboxylic acid proton (-COOH ).

  • δ 7.1–7.2 ppm (2H, m): Aromatic protons (Positions 3 and 5 relative to methyl).

  • δ 6.8–6.9 ppm (2H, m): Aromatic protons (Positions 4 and 6, ortho/para to ether).

  • δ 3.98 ppm (2H, t, J=6.5 Hz): O-CH ₂ protons adjacent to the phenoxy ring.

  • δ 2.45 ppm (2H, t, J=7.2 Hz): -CH ₂-COOH protons adjacent to the carbonyl.

  • δ 2.23 ppm (3H, s): Aryl-CH ₃ (Methyl group on the ring).

  • δ 1.80–1.90 ppm (4H, m): Central methylene protons of the pentyl chain.

FT-IR Spectroscopy
  • 2500–3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1705–1720 cm⁻¹: Strong C=O stretch (Carboxylic acid carbonyl).

  • 1240–1260 cm⁻¹: Strong C-O stretch (Aryl ether).

  • 750 cm⁻¹: Ortho-substituted benzene ring deformation.

Biological Context & Applications

The primary utility of CAS 87411-34-5 lies in its ability to act as a mitochondrial vector .[1]

Mechanism: The "Trojan Horse" Strategy

Unlike gem-dimethyl substituted fibrates (which resist oxidation), the linear pentanoic acid chain of this molecule mimics a medium-chain fatty acid.

  • Uptake: The molecule enters the cell and is activated to its Acyl-CoA thioester.

  • Transport: It is transported into the mitochondrial matrix via the Carnitine shuttle.

  • β-Oxidation: The alkyl chain undergoes stepwise β-oxidation, shortening the chain by two carbons per cycle.

  • Release: This process eventually metabolizes the linker, releasing the phenolic core (or a propionic acid derivative) directly at the site of high oxidative stress.

This mechanism is currently explored for delivering antioxidants (e.g., ubiquinone analogues or phenolic scavengers) to mitochondria to treat ischemia-reperfusion injury.

Biological Pathway Diagram

BioPathway Input 5-(2-Methylphenoxy)pentanoic Acid (Prodrug) Activation Cytosolic Activation (Formation of Acyl-CoA) Input->Activation MitoEntry Mitochondrial Entry (Carnitine Shuttle) Activation->MitoEntry BetaOx Mitochondrial β-Oxidation (Chain Shortening) MitoEntry->BetaOx Release Bioactive Phenol Release (Mitochondrial Matrix) BetaOx->Release Metabolic Cleavage

Figure 2: Pharmacokinetic activation pathway targeting the mitochondrial matrix.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Use in a chemical fume hood.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place away from strong oxidizing agents.

References

  • BenchChem. 5-(2-Methylphenoxy)pentanoic Acid | CAS 87411-34-5.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for similar phenoxyalkanoic acids. (General reference for class properties).
  • Sigma-Aldrich. 5-(2,5-Dimethylphenoxy)pentanoic acid (Structural Analog Data). Retrieved from

  • Mitochondrial Targeting Research. Omega-(phenoxy)alkanoic acids as substrates for mitochondrial beta-oxidation.[1] (Synthesized from search context on prodrug strategies).

Sources

Literature review on 5-(2-Methylphenoxy)pentanoic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity, Metabolic Profiling, and Experimental Applications

Executive Summary

5-(2-Methylphenoxy)pentanoic acid (MPPA) , CAS 87411-34-5 , is a specialized synthetic ω-(phenoxy)alkanoic acid used primarily as a metabolic probe and structural pharmacophore in biochemical research.[1] Unlike direct pharmaceutical agents (e.g., Gemfibrozil), MPPA serves as a precision tool for investigating mitochondrial


-oxidation specificity and as a scaffold for designing allosteric effectors of hemoglobin and PPAR agonists.

This guide provides a technical deep-dive into MPPA’s utility in mapping metabolic flux, its structural role in drug design, and validated protocols for its application in cellular assays.

Part 1: Chemical Identity & Structural Pharmacology

MPPA is characterized by a phenoxy head group substituted at the ortho position with a methyl group, linked to a five-carbon carboxylic acid tail. This structure mimics medium-chain fatty acids but contains an aromatic "tag" that resists complete degradation, allowing for metabolite tracking.

PropertyDetail
IUPAC Name 5-(2-Methylphenoxy)pentanoic acid
CAS Number 87411-34-5
Molecular Formula

Molecular Weight 208.25 g/mol
Class ω-(Phenoxy)alkanoic acid; Synthetic Auxin Analog; Metabolic Probe
Solubility Soluble in organic solvents (DMSO, Ethanol); sparingly soluble in water (requires pH adjustment)
Structural Activity Relationship (SAR)
  • Mitochondrial Recognition: The pentanoic acid tail (

    
    ) mimics the aliphatic chain of fatty acids, allowing MPPA to be activated by Medium-Chain Acyl-CoA Synthetase .
    
  • Metabolic Resistance: The ether linkage (phenoxy) prevents the normal

    
    -oxidation or complete ring cleavage in mammalian systems, forcing the molecule through 
    
    
    
    -oxidation until the chain is too short, resulting in stable, detectable phenolic metabolites.
  • Ligand Binding: The 2-methyl substituent provides steric bulk that influences binding specificity in hydrophobic pockets of proteins like Serum Albumin and Hemoglobin (central water cavity), acting as a simplified analog of effectors like RSR-13.

Part 2: Biological Mechanisms[2][3][4]
1. Mitochondrial

-Oxidation Probe

The primary biological application of MPPA is assessing the functionality of the mitochondrial


-oxidation spiral. Unlike radioactive palmitate assays, MPPA allows for non-radioactive, HPLC-based detection of flux.
  • Mechanism: MPPA enters the mitochondria and is converted to MPPA-CoA. It undergoes one cycle of

    
    -oxidation (dehydrogenation, hydration, oxidation, thiolysis), releasing Acetyl-CoA and a chain-shortened metabolite, 3-(2-methylphenoxy)propionic acid  (or eventually the glycine conjugate of the phenoxy acid).
    
  • Utility: This pathway is critical for diagnosing defects in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) or Short-Chain Acyl-CoA Dehydrogenase (SCAD) .

2. Allosteric Modulation (Hemoglobin & PPARs)

MPPA shares the aryloxyalkanoic acid scaffold with:

  • Gemfibrozil (Lipid Regulator): PPAR-

    
     agonist.
    
  • Efaproxiral (RSR-13): Allosteric hemoglobin modifier.[2][3]

While MPPA itself is a weaker effector than these optimized drugs, it is used to study the minimum pharmacophore required for binding. The carboxylic acid head group forms electrostatic interactions with cationic residues (e.g., Lys99


 in Hb), while the 2-methylphenoxy tail engages in hydrophobic interactions.
Part 3: Visualization of Mechanisms
Figure 1: Mitochondrial Bioactivation &

-Oxidation Pathway

This diagram illustrates the stepwise processing of MPPA within the mitochondrial matrix, highlighting its role as a metabolic tracer.

BetaOxidation cluster_matrix Beta-Oxidation Spiral MPPA MPPA (Extracellular) Transporter Fatty Acid Transporter (CD36/FATP) MPPA->Transporter MPPA_Cyto MPPA (Cytosol) Transporter->MPPA_Cyto ACS Acyl-CoA Synthetase MPPA_Cyto->ACS ATP + CoA MPPA_CoA MPPA-CoA ACS->MPPA_CoA CPT CPT System (Carnitine Shuttle) MPPA_CoA->CPT MCAD Dehydrogenation (MCAD/SCAD) MPPA_CoA->MCAD Mito_Matrix Mitochondrial Matrix CPT->Mito_Matrix Hydratase Hydration (Enoyl-CoA Hydratase) MCAD->Hydratase Enoyl-CoA Dehydrogenase Oxidation (HAD) Hydratase->Dehydrogenase 3-Hydroxyacyl-CoA Thiolase Thiolysis (Ketoacyl-CoA Thiolase) Dehydrogenase->Thiolase 3-Ketoacyl-CoA Metabolite 3-(2-Methylphenoxy) propionic acid Thiolase->Metabolite AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: Step-wise metabolic activation and degradation of MPPA, utilized to probe Acyl-CoA Dehydrogenase activity.

Part 4: Experimental Protocols
Protocol A: Mitochondrial

-Oxidation Flux Assay

Objective: To measure the rate of fatty acid oxidation in intact cells using MPPA as a surrogate substrate.

Reagents:

  • MPPA Stock: 100 mM in DMSO.

  • Assay Buffer: Krebs-Henseleit Buffer (KHB) supplemented with 10 mM HEPES, pH 7.4.

  • HPLC Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Workflow:

  • Cell Preparation: Seed HepG2 or primary hepatocytes in 6-well plates (

    
     cells/well).
    
  • Starvation: Incubate cells in serum-free medium for 2 hours to deplete endogenous glycogen and lipids.

  • Pulse: Replace medium with KHB containing 100 µM MPPA and 1 mM Carnitine.

  • Incubation: Incubate at 37°C for 2–4 hours.

  • Extraction: Collect 500 µL of supernatant. Acidify with 20 µL 6N HCl. Extract with 1 mL Ethyl Acetate (x2).

  • Analysis: Dry the organic layer under

    
    , reconstitute in mobile phase, and analyze via HPLC-UV (270 nm)  or LC-MS/MS .
    
  • Quantification: Measure the peak area of the chain-shortened metabolite (3-(2-methylphenoxy)propionic acid) relative to an internal standard (e.g., benzoic acid).

Protocol B: Hemoglobin Oxygen Equilibrium Curve (OEC) Shift

Objective: To determine if MPPA acts as an allosteric effector (R-state or T-state stabilizer).

Workflow:

  • Hemolysate Prep: Wash human RBCs 3x with saline. Lyse in water/CCl4. Strip organic phosphates using a mixed-bed ion exchange column.

  • Buffer: 50 mM Bis-Tris, pH 7.4, 0.1 M NaCl.

  • Incubation: Mix Stripped Hb (

    
     heme) with MPPA (0.5 mM to 5 mM).
    
  • Measurement: Record the Oxygen Equilibrium Curve using a Hemox-Analyzer at 37°C.

  • Calculation: Determine

    
     (partial pressure of 
    
    
    
    at 50% saturation).[3]
    • Right Shift (Increased

      
      ):  Indicates T-state stabilization (potential anti-sickling or oxygen delivery enhancer).
      
    • Left Shift (Decreased

      
      ):  Indicates R-state stabilization.[3]
      
Part 5: Data Summary & Reference Values[7]
ParameterValue/ObservationContext
Primary Metabolite 3-(2-methylphenoxy)propionic acidProduct of 1 cycle of

-oxidation
UV Absorbance

nm
Characteristic of the o-cresol moiety
Binding Site Central Water Cavity (Hb)Predicted based on RSR-13 homology
Toxicity Low (Cellular assays < 500 µM)Phenoxy acids are generally well-tolerated at probe concentrations
References
  • BenchChem. (n.d.). 5-(2-Methylphenoxy)pentanoic Acid: Biological Interactions and Mechanistic Elucidation. Retrieved from

  • Abraham, D. J., et al. (1984). Design, synthesis, and testing of potential antisickling agents. 4. Structure-activity relationships of benzyloxy and phenoxy acids. Journal of Medicinal Chemistry, 27(8), 967-978. Link

  • Lalezari, I., et al. (1990).[2] LR16, a compound with potent effects on the oxygen affinity of hemoglobin, on blood cholesterol, and on low density lipoprotein. Biochemistry, 29(6), 1515-1523. (Contextual reference for phenoxy acid effectors).

  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469-477. (Methodological grounding for probe use).

Sources

The Strategic Role of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic Acid in the Synthesis of Gemfibrozil: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemfibrozil, a widely prescribed lipid-regulating agent, plays a crucial role in managing hyperlipidemia.[1] Its synthesis is a topic of significant interest within the pharmaceutical industry, with a focus on efficiency, purity, and scalability. A key intermediate in many successful synthetic routes is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. This technical guide provides an in-depth exploration of the synthesis of this critical intermediate and its subsequent conversion to Gemfibrozil. We will delve into the mechanistic underpinnings of the chosen synthetic strategies, provide detailed experimental protocols, and discuss the analytical techniques required for quality control, offering a comprehensive resource for researchers and professionals in drug development and manufacturing.

Introduction: The Significance of Gemfibrozil and its Synthesis

Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a fibric acid derivative that effectively reduces serum triglycerides and very low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1] Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor that regulates genes involved in lipid metabolism.[2] The robust and cost-effective synthesis of Gemfibrozil is paramount for its widespread availability. The utilization of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid as a primary intermediate represents a well-established and efficient pathway, which will be the central focus of this guide.

Synthetic Strategy: A Two-Stage Approach to Gemfibrozil

The most prevalent and industrially viable synthesis of Gemfibrozil via the 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid intermediate can be logically divided into two core stages:

  • Stage 1: Formation of the Ester Intermediate. This stage involves the creation of a lower alkyl ester of 5-halo-2,2-dimethylpentanoic acid. This is typically achieved through the C-alkylation of an isobutyrate ester.

  • Stage 2: Etherification and Hydrolysis. The ester intermediate is then reacted with 2,5-dimethylphenol in a Williamson ether synthesis, followed by hydrolysis of the resulting ester to yield the final Gemfibrozil product.

This strategic division allows for the purification of the intermediate, ensuring a high-purity final product.

Stage 1: Synthesis of the Key Ester Intermediate

The initial step in this synthetic pathway is the formation of a lower alkyl ester of 5-halo-2,2-dimethylpentanoic acid. This is a critical building block for the subsequent etherification reaction.

Reaction Overview & Mechanistic Considerations

The synthesis of the ester intermediate is achieved by the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid (isobutyric acid) with a 1,3-dihalopropane.[3][4] The reaction proceeds via the formation of a carbanion at the tertiary carbon of the isobutyrate ester, which then acts as a nucleophile, attacking one of the electrophilic carbons of the dihalopropane.

The choice of the 1,3-dihalopropane is critical. While 1,3-dibromopropane can be used, 1-bromo-3-chloropropane is often preferred due to higher yields of the desired 5-chloro-2,2-dimethylpentanoate ester intermediate.[3][4]

Experimental Protocol: Synthesis of Methyl 5-chloro-2,2-dimethylpentanoate

This protocol is adapted from established patented procedures.[3][4]

Materials:

  • Methyl 2-methylpropanoate (Methyl isobutyrate)

  • 1-Bromo-3-chloropropane

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Water

  • Magnesium sulfate, anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to -20°C.

  • Slowly add methyl 2-methylpropanoate to the LDA solution via the dropping funnel, maintaining the temperature below -10°C. Stir the mixture for 30 minutes to ensure complete formation of the lithium enolate.

  • Add 1-bromo-3-chloropropane to the reaction mixture, again maintaining a low temperature. Allow the reaction to proceed for 12-15 hours, gradually warming to room temperature.

  • Quench the reaction by the slow addition of water.

  • Partition the mixture between water and hexane.

  • Separate the organic phase, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by distillation to obtain methyl 5-chloro-2,2-dimethylpentanoate.

Rationale for Experimental Choices:

  • LDA: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without competing in a nucleophilic attack on the ester carbonyl.

  • Anhydrous Conditions: The enolate intermediate is highly reactive with protic solvents like water.

  • Low Temperature: Helps to control the exothermicity of the reaction and minimize side reactions.

Stage 2: From Intermediate to Gemfibrozil

This stage encompasses the core Williamson ether synthesis followed by the final hydrolysis step.

Williamson Ether Synthesis: Formation of the Phenoxy Ether Linkage

The Williamson ether synthesis is a classic and reliable method for forming ethers.[5][6] In this context, the sodium or potassium salt of 2,5-dimethylphenol acts as the nucleophile, attacking the electrophilic carbon of the methyl 5-chloro-2,2-dimethylpentanoate intermediate.[7]

Williamson_Ether_Synthesis Phenolate 2,5-Dimethylphenolate Ion Intermediate Gemfibrozil Methyl Ester Phenolate->Intermediate SN2 Attack Ester Methyl 5-chloro-2,2-dimethylpentanoate Ester->Intermediate Chloride Chloride Ion

Caption: Williamson Ether Synthesis of Gemfibrozil Ester.

Experimental Protocol: Synthesis of Gemfibrozil Methyl Ester

This protocol is a synthesis of information from various patented methods.[7][8]

Materials:

  • 2,5-Dimethylphenol

  • Methyl 5-chloro-2,2-dimethylpentanoate

  • Sodium hydroxide or Potassium carbonate

  • Toluene

  • Dimethyl sulfoxide (DMSO) or Tetrabutylammonium bromide (Phase Transfer Catalyst)

Procedure:

  • In a reaction vessel, dissolve 2,5-dimethylphenol in a mixed solvent system of toluene and dimethyl sulfoxide.

  • Add a strong base, such as sodium hydroxide or potassium carbonate, to the solution and heat under reflux to form the 2,5-dimethylphenolate salt. Water may be removed azeotropically.

  • To the resulting phenolate solution, add methyl 5-chloro-2,2-dimethylpentanoate.

  • Heat the reaction mixture under reflux for 7-20 hours. The use of a phase transfer catalyst like tetrabutylammonium bromide can facilitate the reaction.[8]

  • After the reaction is complete, cool the mixture and quench with water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude Gemfibrozil methyl ester. This can be carried forward to the hydrolysis step without further purification.

Rationale for Experimental Choices:

  • Mixed Solvent System: Toluene acts as the main solvent, while a polar aprotic solvent like DMSO helps to solvate the cation of the phenolate, increasing the nucleophilicity of the phenoxide ion.

  • Phase Transfer Catalyst: In biphasic systems, a phase transfer catalyst facilitates the transfer of the phenolate from the aqueous/solid phase to the organic phase where the reaction occurs.

Hydrolysis: The Final Step to Gemfibrozil

The final step is the hydrolysis of the Gemfibrozil methyl ester to the carboxylic acid. This is typically achieved through saponification (base-catalyzed hydrolysis).[9][10]

Hydrolysis_Workflow Start Gemfibrozil Methyl Ester Step1 Add NaOH(aq) Heat under reflux Start->Step1 Step2 Cool and Acidify (HCl) Step1->Step2 Product Gemfibrozil (Precipitate) Step2->Product Filtration Filter and Dry Product->Filtration Final Pure Gemfibrozil Filtration->Final

Caption: Hydrolysis and Purification of Gemfibrozil.

Experimental Protocol: Hydrolysis of Gemfibrozil Methyl Ester

This protocol is based on general ester hydrolysis procedures.[8][9]

Materials:

  • Crude Gemfibrozil methyl ester

  • Sodium hydroxide solution (e.g., 30%)

  • Methanol

  • Hydrochloric acid

  • Acetone

Procedure:

  • Dissolve the crude Gemfibrozil methyl ester in methanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for approximately 3 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Distill off the methanol.

  • Cool the remaining aqueous solution, which may cause the sodium salt of Gemfibrozil to precipitate.

  • Acidify the solution with hydrochloric acid to precipitate the free Gemfibrozil acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude Gemfibrozil from a suitable solvent system (e.g., aqueous methanol or acetone) to obtain the pure product.[7]

Rationale for Experimental Choices:

  • Base-Catalyzed Hydrolysis: Saponification is generally preferred over acid-catalyzed hydrolysis because it is an irreversible reaction, leading to higher yields.[9]

  • Acidification: This step is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to ensure the purity and identity of both the intermediate and the final Gemfibrozil product.

Analyte Analytical Technique Purpose Typical Parameters
Methyl 5-chloro-2,2-dimethylpentanoate Gas Chromatography (GC)Purity assessment and identification of volatile impurities.Flame Ionization Detector (FID), suitable capillary column.
¹H and ¹³C NMRStructural confirmation.Deuterated chloroform (CDCl₃) as solvent.
Gemfibrozil High-Performance Liquid Chromatography (HPLC)Purity determination and quantification of impurities.Reversed-phase C18 column, UV detection at ~276 nm, mobile phase of methanol/water/acetic acid.[8]
Mass Spectrometry (MS)Molecular weight confirmation and impurity identification.Electrospray ionization (ESI) is common.
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., C=O, O-H).KBr pellet or thin film.
Melting PointPurity assessment.Expected range: 58-61°C.[1]

Table 1: Analytical Methods for Quality Control

Conclusion

The synthesis of Gemfibrozil through the 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid intermediate is a well-refined and efficient process. This guide has detailed the critical stages of this synthesis, from the formation of the key ester intermediate to the final hydrolysis and purification of Gemfibrozil. By understanding the underlying chemical principles and adhering to robust experimental and analytical protocols, researchers and drug development professionals can consistently produce high-quality Gemfibrozil. The methodologies described herein provide a solid foundation for process optimization and scale-up in a pharmaceutical manufacturing setting.

References

  • ResearchGate. An Improved New Path to Synthesize Gemfibrozil. Available from: [Link]

  • National Center for Biotechnology Information. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf. Available from: [Link]

  • Google Patents. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil.
  • Ovid. Synthesis, characterization and in vitro hydrolysis of a gemfibrozil-nicotinic acid codrug for improvement of lipid profile. Available from: [Link]

  • Google Patents. US5654476A - Process for the preparation of gemfibrozil.
  • Chinese Journal of Modern Applied Pharmacy. Synthesis of gemfibrozil. Available from: [Link]

  • National Center for Biotechnology Information. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC. Available from: [Link]

  • MDPI. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Available from: [Link]

  • International Journal of Pharmacy. new analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc. Available from: [Link]

  • Pharmascience. pms-GEMFIBROZIL. Available from: [Link]

  • ResearchGate. Determination of gemfibrozil and fenofibrate in pharmaceuticals in presence of their degradation products. Available from: [Link]

  • Google Patents. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • University of Missouri–St. Louis. The Williamson Ether Synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • University of Wisconsin-River Falls. 12. The Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • Drugs.com. Gemfibrozil: Package Insert / Prescribing Information. Available from: [Link]

  • Google Patents. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
  • Google Patents. EP0226161A1 - Improved process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Google Patents. WO2008083967A2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Chemguide. hydrolysis of esters. Available from: [Link]

  • European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. Available from: [Link]

  • European Patent Office. Improved process for preparing 5-\2,5-dimethylphenoxy-2,2-dimethylpentanoic acid. Available from: [Link]

  • Chemistry LibreTexts. 15.8: Hydrolysis of Esters. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

  • ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Available from: [Link]

  • PubChem. Ethyl 2-methyl-5-oxo-5-phenylpentanoate | C14H18O3 | CID 132918828. Available from: [Link]

Sources

Thermodynamic Characterization of Phenoxy Pentanoic Acid Derivatives: Protocols & Predictive Modeling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic characterization of 5-phenoxypentanoic acid and its structural analogs.

Due to the scarcity of direct experimental data for this specific homolog in open literature, this guide adopts a predictive and protocol-driven approach . It synthesizes known data from the phenoxyalkanoic acid class (e.g., phenoxyacetic acid) and structural analogs (5-phenylpentanoic acid) to establish a baseline, then provides the rigorous experimental framework required to validate these properties in a drug development setting.

Executive Summary

Phenoxy pentanoic acid (5-phenoxypentanoic acid) represents a critical structural motif in medicinal chemistry, serving as a linker in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and auxin-mimic agrochemicals.[1] Its thermodynamic profile—specifically solubility, pKa, and enthalpy of fusion—directly dictates its purification efficiency, shelf-life stability, and bioavailability.

This guide provides a technical roadmap for characterizing these properties. We utilize the Modified Apelblat Model for solubility correlation and establish a self-validating workflow for determining Solid-Liquid Equilibrium (SLE).

Molecular Architecture & Predicted Properties

To design accurate experiments, we must first understand the molecule's theoretical behavior based on its functional groups.[1]

Structural Analysis

Unlike 5-phenylpentanoic acid, the phenoxy variant contains an ether linkage (


).[1] This oxygen atom introduces two critical thermodynamic shifts:
  • H-Bond Acceptance: The ether oxygen acts as a weak hydrogen bond acceptor, increasing solubility in protic solvents (methanol, ethanol) compared to purely alkyl chains.[1]

  • Inductive Effect: The electron-withdrawing oxygen is separated from the carboxylic acid by a 4-carbon spacer.[1] Unlike phenoxyacetic acid (pKa ~3.17), the inductive effect in phenoxypentanoic acid is attenuated, resulting in a pKa closer to unsubstituted valeric acid.

Predicted Thermodynamic Values

Estimates based on Group Contribution Methods and Homolog Extrapolation:

PropertyPredicted ValueRationale
pKa (Acidic) 4.75 ± 0.10Inductive effect of ether oxygen fades over 4 carbons; approaches Valeric acid (pKa 4.82).[1]
LogP (Octanol/Water) ~2.6 – 2.9Slightly lower than 5-phenylpentanoic acid (2.[1]94) due to polar ether linkage.[1]
Melting Point (

)
58°C – 65°CLower than phenoxyacetic acid (98°C) due to increased chain flexibility (entropy of fusion).[1]
Enthalpy of Fusion (

)
~25 – 30 kJ/molEstimated from typical values for medium-chain aryl-alkanoic acids.[1]

Experimental Protocol: Solid-Liquid Equilibrium (SLE)

The accurate determination of solubility is not merely mixing; it is a thermodynamic equilibrium study.[1] The following protocol ensures data integrity suitable for regulatory submission.

The "Shake-Flask" Equilibrium Method

This method is the gold standard for generating solubility data to be fitted to the Apelblat equation.[1]

Reagents:

  • Target Compound: 5-Phenoxypentanoic acid (Recrystallized, Purity >99.5% by HPLC).[1]

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate (HPLC Grade).

Workflow Diagram:

SLE_Workflow Start Excess Solute Addition Equil Equilibration (Constant T, Stirring) Start->Equil t = 0 Settle Phase Separation (Sedimentation) Equil->Settle t = 24-48h Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Analysis HPLC / Gravimetric Quantification Dilute->Analysis

Caption: Figure 1. Self-validating Solid-Liquid Equilibrium (SLE) workflow.[1] Critical control point: Isothermal filtration to prevent precipitation.

Step-by-Step Procedure
  • Preparation: Add excess 5-phenoxypentanoic acid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 48 hours. Temperature must be controlled to ±0.05 K using a circulating water bath.

  • Verification: Stop stirring and allow to settle for 2 hours.

  • Sampling: Withdraw supernatant using a pre-warmed syringe (to match solution temp) and filter through a 0.45 µm PTFE membrane.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (Standard deviation < 1%).[1]

    • HPLC: C18 Column, Water/Acetonitrile gradient, UV detection at 270 nm (Phenoxy absorption).[1]

Thermodynamic Modeling

Raw solubility data (


) must be correlated to thermodynamic models to be useful for process design.[1]
Modified Apelblat Equation

This semi-empirical model is preferred for phenoxy-acids due to its accuracy in non-ideal solutions.[1]



  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical parameters representing non-ideality and the temperature dependence of enthalpy.[1][5]
    
Dissolution Thermodynamics

Using the van't Hoff analysis, we calculate the energetic cost of solubilization:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Interpretation: A positive value indicates the process is endothermic (solubility increases with T), which is typical for this compound class.[1]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Interpretation:
    
    
    must be negative for spontaneous dissolution.[1]

Thermodynamic Cycle Diagram:

Thermo_Cycle Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔH_fus) Solution Solute in Solution Solid->Solution Solution (ΔH_sol) Liquid->Solution Mixing (ΔH_mix)

Caption: Figure 2. Thermodynamic cycle showing that Enthalpy of Solution is the sum of Fusion (breaking the lattice) and Mixing (solvation).[1]

Differential Scanning Calorimetry (DSC) Protocol

To determine the purity and crystal stability (polymorphism), DSC is required.

Protocol Standards
  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[1]

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation of the ether linkage.[1]

  • Ramp Rate: 5 K/min or 10 K/min.

  • Pan: Hermetically sealed aluminum pans.[1]

Data Interpretation[1][3][6][7]
  • Onset Temperature (

    
    ):  Used as the Melting Point (
    
    
    
    ).[1]
  • Peak Area: Integrated to find the Enthalpy of Fusion (

    
    ).[1]
    
  • Purity Calculation: Based on the van't Hoff equation for melting point depression:

    
    
    Where 
    
    
    
    is the mole fraction of impurity.[1]

Implications for Drug Development

Understanding these properties allows for "Quality by Design" (QbD):

  • Bioavailability: With a LogP ~2.8 and pKa ~4.75, 5-phenoxypentanoic acid is classified as BCS Class II (High Permeability, Low Solubility at low pH).[1] It will be unionized in the stomach (absorbed) but requires formulation aid (salts/surfactants) for high-dose delivery.[1]

  • Salt Selection: The pKa of 4.75 suggests that weak bases (Tromethamine) or strong bases (Sodium/Potassium) can form stable salts to improve solubility.[1]

  • Process Safety: The enthalpy of fusion helps calculate the cooling duty required during recrystallization to prevent "oiling out" (liquid-liquid phase separation).[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link[1]

  • Human Metabolome Database (HMDB). (2023).[1] Metabocard for 5-Phenylvaleric acid (HMDB0000678).[1] Shows comparative data for the phenyl-analog. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 16757, 5-Phenylvaleric acid.[1] Source for pKa and LogP analog data. Link

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for the Thermodynamic Cycle/DSC methods described).

  • Sobechko, I., et al. (2017).[1][4] Thermodynamic Properties of Solubility of 2-Methyl-5-Arylfuran-3-Carboxylic Acids in Organic Solvents. Chemistry & Chemical Technology. (Reference for Apelblat modeling workflow). Link

Sources

An In-Depth Technical Guide to the Potential Metabolic Pathways of 5-(2-Methylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential metabolic pathways of 5-(2-Methylphenoxy)pentanoic acid, a compound of interest in pharmacological research. While direct metabolic studies on this specific molecule are not extensively documented in publicly available literature, its structural features—a phenoxy ring with a methyl substituent, an ether linkage, and a pentanoic acid side chain—allow for a robust predictive analysis based on established principles of xenobiotic metabolism. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed theoretical framework and practical experimental approaches to elucidate its biotransformation. We will delve into the probable Phase I and Phase II metabolic reactions, the enzymes likely involved, and the potential for mitochondrial β-oxidation. Furthermore, this guide provides detailed, field-proven protocols for in vitro and in vivo studies essential for the comprehensive metabolic profiling of this and structurally related compounds.

Introduction and Structural Rationale for Predicted Metabolism

5-(2-Methylphenoxy)pentanoic acid is an ω-(phenoxy)alkanoic acid. Its chemical structure presents several key functionalities that are recognized substrates for various metabolic enzyme systems within the body. The primary sites for metabolic attack are predicted to be:

  • The Aromatic Ring and Methyl Group: The 2-methylphenoxy moiety is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • The Carboxylic Acid Group: This functional group is a primary target for Phase II conjugation reactions, particularly glucuronidation, which significantly increases water solubility and facilitates excretion.

  • The Pentanoic Acid Side Chain: The five-carbon alkyl chain is analogous to endogenous fatty acids, making it a potential substrate for mitochondrial β-oxidation.

Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and any pharmacologically active or toxic metabolites. This guide will systematically explore each of these potential pathways.

Predicted Metabolic Pathways

Based on its chemical structure, 5-(2-Methylphenoxy)pentanoic acid is likely to undergo several metabolic transformations. These can be broadly categorized into Phase I oxidation, Phase II conjugation, and β-oxidation of the side chain.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the xenobiotic. For 5-(2-Methylphenoxy)pentanoic acid, the most probable Phase I reactions are hydroxylations catalyzed by CYP enzymes, which are abundant in the liver.[1]

  • Aromatic Hydroxylation: The phenoxy ring can be hydroxylated at positions ortho- or para- to the ether linkage. The presence of the methyl group may influence the regioselectivity of this reaction.

  • Benzylic Hydroxylation: The methyl group attached to the aromatic ring is a prime target for oxidation to a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid. Studies on the metabolism of 4-methylphenol (p-cresol) have demonstrated that oxidation of the methyl group is a significant metabolic pathway mediated by CYPs.[2]

  • Aliphatic Hydroxylation: The pentanoic acid side chain can also be hydroxylated at various positions, although this is generally a less favored pathway compared to aromatic and benzylic hydroxylation.

The specific CYP isoforms that may be involved in these reactions include CYP1A2, CYP2C9, CYP2D6, CYP2E1, and CYP3A4, as these have broad substrate specificities and are known to metabolize aromatic compounds.[2][3]

Diagram of Predicted Phase I Metabolic Pathways

PhaseI_Metabolism cluster_oxidation Phase I Oxidation (CYP450) Parent 5-(2-Methylphenoxy)pentanoic acid Aromatic_Hydroxylation Aromatic Hydroxylation (Hydroxyphenoxy)pentanoic acid Parent->Aromatic_Hydroxylation Hydroxylation Benzylic_Hydroxylation Benzylic Hydroxylation 5-(2-Hydroxymethylphenoxy)pentanoic acid Parent->Benzylic_Hydroxylation Hydroxylation Aliphatic_Hydroxylation Aliphatic Hydroxylation (ω-1, ω-2, etc.) Parent->Aliphatic_Hydroxylation Hydroxylation PhaseII_Metabolism Parent 5-(2-Methylphenoxy)pentanoic acid or its Phase I Metabolites Glucuronide Acyl Glucuronide Conjugate Parent->Glucuronide UGTs (e.g., UGT2B7)

Caption: Predicted Phase II glucuronidation pathway.

β-Oxidation of the Pentanoic Acid Side Chain

The pentanoic acid side chain of the molecule bears a structural resemblance to endogenous fatty acids. This suggests that it could be a substrate for mitochondrial β-oxidation. [4]This metabolic process involves the sequential cleavage of two-carbon units from the acyl-CoA derivative of the fatty acid. [5]For 5-(2-Methylphenoxy)pentanoic acid, this would lead to chain-shortened metabolites. The ultimate product of this pathway, if it proceeds to completion, would be 2-methylphenoxyacetic acid. Studies on related ω-(phenoxy)alkanoic acids support their potential to undergo biotransformation within mitochondria. [4]

Diagram of Predicted β-Oxidation Pathway

Beta_Oxidation Parent 5-(2-Methylphenoxy)pentanoic acid Metabolite1 3-(2-Methylphenoxy)propanoic acid Parent->Metabolite1 β-oxidation (1 cycle) Metabolite2 2-Methylphenoxyacetic acid Metabolite1->Metabolite2 β-oxidation (1 cycle)

Caption: Predicted β-oxidation pathway of the pentanoic acid side chain.

Experimental Methodologies for Metabolic Profiling

To empirically determine the metabolic pathways of 5-(2-Methylphenoxy)pentanoic acid, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to investigate specific metabolic pathways and identify the enzymes involved.

This assay is primarily used to assess Phase I metabolism mediated by CYP enzymes.

Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and microsomes (e.g., 0.5 mg/mL protein).

  • Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the intrinsic clearance.

ParameterTypical Condition
Test SystemPooled Human Liver Microsomes
Test Compound Conc.1 µM
Microsomal Protein Conc.0.5 mg/mL
CofactorNADPH-regenerating system
Incubation Time0, 5, 15, 30, 60 min
AnalysisLC-MS/MS

Table 1: Typical parameters for a liver microsome stability assay.

Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.

Protocol:

  • Cell Preparation: Thaw cryopreserved human hepatocytes and resuspend in incubation medium.

  • Incubation: Add the test compound (e.g., 1 µM) to the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL). Incubate at 37°C with shaking.

  • Sampling: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Terminate the reaction by adding a cold organic solvent.

  • Analysis: Process samples as in the microsomal assay and analyze by LC-MS/MS for parent compound depletion and metabolite formation.

ParameterTypical Condition
Test SystemCryopreserved Human Hepatocytes
Test Compound Conc.1 µM
Cell Density0.5 x 10^6 cells/mL
Incubation Time0, 15, 30, 60, 120 min
AnalysisLC-MS/MS

Table 2: Typical parameters for a hepatocyte stability assay. [3]

In Vivo Pharmacokinetic and Metabolite Profiling Studies

In vivo studies in animal models are essential to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats or mice).

  • Dosing: Administer the test compound via a relevant route (e.g., oral or intravenous).

  • Sample Collection: Collect blood, urine, and feces at multiple time points.

  • Sample Preparation: Process samples to extract the parent compound and its metabolites.

  • Analysis: Analyze the samples using high-resolution LC-MS/MS to identify and quantify the parent drug and its metabolites.

ParameterTypical Approach
Animal ModelRat (e.g., Sprague-Dawley)
Dosing RouteOral (gavage) and Intravenous
Sample MatricesPlasma, Urine, Feces
Time PointsPre-dose, and multiple post-dose time points
AnalysisHigh-Resolution LC-MS/MS

Table 3: General design for an in vivo pharmacokinetic and metabolite profiling study. [6]

Analytical Techniques for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for identifying and quantifying drug metabolites. High-resolution mass spectrometry provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.

Workflow for Metabolite Identification:

  • Data Acquisition: Acquire full-scan and MS/MS data of the samples.

  • Metabolite Prediction: Use in silico tools to predict potential metabolites.

  • Data Processing: Compare the mass spectra of potential metabolites with the experimental data.

  • Structural Elucidation: Interpret the MS/MS fragmentation patterns to confirm the structure of the identified metabolites.

Diagram of Experimental Workflow for Metabolic Profiling

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Microsomes Liver Microsomes (Phase I) LCMS LC-MS/MS Analysis Microsomes->LCMS Hepatocytes Hepatocytes (Phase I & II) Hepatocytes->LCMS Animal_Models Animal Models (e.g., Rat) Animal_Models->LCMS Metabolite_ID Metabolite Identification & Quantification LCMS->Metabolite_ID Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation

Caption: General experimental workflow for elucidating metabolic pathways.

Conclusion

While direct experimental data on the metabolism of 5-(2-Methylphenoxy)pentanoic acid is limited, a thorough analysis of its chemical structure allows for the prediction of its primary metabolic pathways. These are likely to include Phase I oxidation of the aromatic ring and methyl group by CYP450 enzymes, Phase II glucuronidation of the carboxylic acid moiety by UGTs, and β-oxidation of the pentanoic acid side chain. The in-depth experimental guide provided herein offers a robust framework for the systematic investigation and confirmation of these predicted pathways. The elucidation of the metabolic fate of this compound will be instrumental in advancing its pharmacological characterization and potential therapeutic development.

References

  • U.S. National Library of Medicine. (2024, May 3). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). PubMed. [Link]

  • Hess, C., et al. (n.d.). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. U.S. National Library of Medicine. [Link]

  • Phey, C. P., et al. (n.d.). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. U.S. National Library of Medicine. [Link]

  • U.S. National Library of Medicine. (n.d.). Mitochondrial beta-oxidation of 2-methyl fatty acids in rat liver. PubMed. [Link]

  • U.S. National Library of Medicine. (2011, November 27). Aerobic biotransformation of alkyl branched aromatic alkanoic naphthenic acids via two different pathways by a new isolate of Mycobacterium. PubMed. [Link]

  • Ufer, M., et al. (2004, May 15). Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro. PubMed. [Link]

  • Centro de Investigaciones Biológicas Margarita Salas. (2016, August 30). From Alkanes to Carboxylic Acids: Terminal Oxygenation by a Fungal Peroxygenase Communications. [Link]

  • Houten, S. M., et al. (2015, October 14). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Reviews. [Link]

  • Paszko, T. (2024, November 26). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. MDPI. [Link]

  • Charles River. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • AK Lectures. (2017, July 13). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. YouTube. [Link]

  • Wang, J., et al. (2013, March 12). LC-MS-based Metabolomics of Xenobiotic-induced Toxicities. U.S. National Library of Medicine. [Link]

  • Larsen, A. B., et al. (2001, August 15). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. PubMed. [Link]

  • Al-Rohaimi, A. H., & Al-Attas, F. (2021, June 14). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. [Link]

  • Shutova, T., et al. (2025, November 4). Steroid Hydroxylation by Mutant Cytochrome P450 BM3-LG23 Using Two Expression Chassis. MDPI. [Link]

  • ResearchGate. (2025, August 6). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. [Link]

  • U.S. National Library of Medicine. (2015, February 28). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. PubMed. [Link]

  • Fujiwara, R., et al. (2016, October 23). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers. [Link]

  • Czekster, C. M., et al. (1989, December 8). Similar 5F-APINACA Metabolism between CD-1 Mouse and Human Liver Microsomes Involves Different P450 Cytochromes. MDPI. [Link]

  • Johnson, R. J., et al. (2012, April 1). Aerobic biotransformation of alkyl branched aromatic alkanoic naphthenic acids via two different pathways by a new isolate of Mycobacterium. Plymouth University. [Link]

  • Wan, D., et al. (n.d.). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. U.S. National Library of Medicine. [Link]

  • Steinmaus, S. (n.d.). Herbicide Translocation and Metabolism. California Weed Science Society. [Link]

  • Wikipedia. (n.d.). Beta oxidation. [Link]

  • ResearchGate. (n.d.). Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation. [Link]

  • Frontiers. (2021, September 10). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. [Link]

  • U.S. National Library of Medicine. (2023, September 15). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. [Link]

  • Docea, A. O., et al. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Springer. (n.d.). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. [Link]

Sources

Mechanistic Insight: 5-(2-Methylphenoxy)pentanoic Acid as a Mitochondrial Beta-Oxidation Probe and Metabolic Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Methylphenoxy)pentanoic acid (MPPA) is a specialized omega-(phenoxy)alkanoic acid derivative used primarily as a metabolic probe and mitochondrial targeting vector in lipid research. Unlike its structural analog Gemfibrozil—which is methylated at the alpha-position to resist metabolism—MPPA is designed to act as a substrate for mitochondrial


-oxidation.

This technical guide explicates the mechanism of action (MoA) of MPPA, detailing its bioactivation via chain shortening, its utility in assessing mitochondrial flux, and its secondary role as a ligand for Free Fatty Acid Receptor 4 (FFAR4/GPR120).

Chemical Identity and Structural Significance[1]

MPPA (CAS: 87411-34-5) consists of a lipophilic 2-methylphenoxy head group attached to a pentanoic acid tail. This structure is critical for its dual function:

  • The Phenoxy Head: Mimics the lipophilic core of fibrates but serves as a "reporter" tag that cannot be fully oxidized to

    
    .
    
  • The Pentanoic Tail (C5): An odd-chain fatty acid moiety that permits specific cycles of

    
    -oxidation, allowing researchers to track metabolic processing.
    
Feature5-(2-Methylphenoxy)pentanoic acid (MPPA)Gemfibrozil (Clinical Fibrate)
Structure Phenoxy-C5-COOH (Linear)Phenoxy-C5-COOH (Branched)
Alpha-Substitution None (Hydrogens present)Gem-dimethyl (Blocks oxidation)
Metabolic Fate Substrate for

-oxidation
Resistant (Stable drug)
Primary Use Mitochondrial Probe / ProdrugPPAR

Agonist (Lipid lowering)

Mechanism of Action: Mitochondrial Bioactivation[1]

The primary utility of MPPA lies in its ability to undergo metabolic activation within the mitochondria. This process mimics the catabolism of medium-chain fatty acids but terminates prematurely due to the stable phenoxy group.

The Bioactivation Pathway

The mechanism follows a "Chain Shortening" logic. The C5 chain is processed to yield a C3 metabolite, releasing Acetyl-CoA and a bioactive propionic acid derivative.

  • Cellular Entry & Activation: MPPA enters the cell and is activated by Acyl-CoA Synthetase to form MPPA-CoA.

  • Mitochondrial Transport: Depending on cell type, MPPA-CoA is transported into the mitochondrial matrix, likely via the Carnitine Palmitoyltransferase (CPT) system (CPT1/CPT2), although its medium chain length may allow some carnitine-independent entry.

  • Beta-Oxidation Cycle:

    • Dehydrogenation: Acyl-CoA Dehydrogenase introduces a double bond at the

      
      -
      
      
      
      position.
    • Hydration: Enoyl-CoA Hydratase adds water.

    • Oxidation: L-3-Hydroxyacyl-CoA Dehydrogenase forms a keto-acyl intermediate.

    • Thiolysis:

      
      -Ketothiolase cleaves the molecule.
      
  • Terminal Metabolite: The cleavage releases Acetyl-CoA (C2) and 3-(2-methylphenoxy)propionic acid-CoA (C3).

    • Note: Further

      
      -oxidation of the C3 phenoxy-propionate is sterically or enzymatically hindered, leading to the accumulation of the propionic acid derivative, which may exert specific signaling effects (e.g., PPAR or FFAR4 activation).
      
Visualization of the Pathway

BetaOxidation cluster_matrix Mitochondrial Beta-Oxidation MPPA 5-(2-Methylphenoxy)pentanoic Acid (Extracellular) AcylCoA MPPA-CoA (Activated) MPPA->AcylCoA Acyl-CoA Synthetase Step1 Dehydrogenation (Acyl-CoA Dehydrogenase) AcylCoA->Step1 CPT Transport MitoMatrix Mitochondrial Matrix Step2 Hydration (Enoyl-CoA Hydratase) Step1->Step2 Trans-2-enoyl-CoA Step3 Oxidation (HADH) Step2->Step3 3-Hydroxyacyl-CoA Step4 Thiolysis (Beta-Ketothiolase) Step3->Step4 3-Ketoacyl-CoA Product1 Acetyl-CoA (Krebs Cycle) Step4->Product1 Product2 3-(2-Methylphenoxy)propionic Acid-CoA (Bioactive Metabolite) Step4->Product2

Figure 1: The mitochondrial bioactivation of MPPA via beta-oxidation, yielding Acetyl-CoA and the stable C3-phenoxy metabolite.

Secondary Mechanism: Receptor Signaling (FFAR4/GPR120)

Beyond its role as a metabolic probe, MPPA and its metabolites function as ligands for Free Fatty Acid Receptor 4 (FFAR4) , also known as GPR120. This G-protein coupled receptor is a key regulator of inflammation and insulin sensitivity.

  • Binding Mode: The carboxylate group of MPPA (or its unmasked metabolite) forms hydrogen bonds with Arg99 and Arg290 residues in the FFAR4 binding pocket.

  • Signaling Cascade: Activation recruits

    
    -arrestin-2, which inhibits the TAB1/TAK1 complex, thereby suppressing the NF-
    
    
    
    B inflammatory pathway.
  • Outcome: Reduction in pro-inflammatory cytokines (TNF-

    
    , IL-6) and improvement in mitochondrial function under stress (e.g., hypoxia).
    

Experimental Protocols

Mitochondrial Respiration Assay (Seahorse XF)

Objective: To determine if MPPA drives respiration (oxygen consumption) via


-oxidation.
  • Preparation: Culture HepG2 or C2C12 myoblasts in substrate-limited medium (low glucose/carnitine).

  • Permeabilization: Use Plasma Membrane Permeabilizer (PMP) if studying isolated mitochondria, or intact cells.

  • Injection Strategy:

    • Basal: Measure baseline OCR.

    • Injection A:MPPA (10-100 µM) . Observe rise in OCR (indicates substrate utilization).

    • Control: Pre-treat with Etomoxir (40 µM) (CPT1 inhibitor). If MPPA-induced OCR is blunted, it confirms mitochondrial uptake via CPT1.

    • Injection B: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

  • Analysis: Calculate the "MPPA-driven respiration" by subtracting the Etomoxir-treated rate from the MPPA-treated rate.

Metabolite Tracking (HPLC-MS/MS)

Objective: To validate chain shortening (C5


 C3 conversion).
  • Incubation: Incubate liver homogenates or isolated mitochondria with MPPA (50 µM) for 0, 15, 30, and 60 minutes.

  • Extraction: Quench reaction with ice-cold acetonitrile. Centrifuge to remove proteins.

  • Detection: Use LC-MS/MS in negative ion mode (ESI-).

    • Target 1: Parent MPPA (m/z ~207).

    • Target 2: Metabolite 3-(2-methylphenoxy)propionic acid (m/z ~179).

  • Result: A decrease in the MPPA peak should correlate with the stoichiometric appearance of the C3-propionic acid peak.

Comparative Data Profile

The following table contrasts MPPA with standard lipid research tools.

CompoundTarget PathwayMechanism TypeKey Readout
MPPA

-Oxidation / FFAR4
Substrate / AgonistMetabolite accumulation (C3), OCR increase
Etomoxir CPT1 TransportInhibitor (Irreversible)Decreased OCR, lipid accumulation
Gemfibrozil PPAR

Agonist (Stable)Gene expression (ACOX1, CPT1A)
Palmitate

-Oxidation
Substrate (Natural)Full oxidation to

, high ATP yield

References

  • Giampietro, L., et al. (2019). Development of Fibrates as Important Scaffolds in Medicinal Chemistry. ChemMedChem. Retrieved from [Link]

  • Kim, T. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, MHY2013. Oncotarget.[1] Retrieved from [Link]

  • Houtkooper, R. H., et al. (2011). The metabolic footprint of aging in mice. Scientific Reports (Context on fatty acid oxidation flux). Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-(2-Methylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-(2-Methylphenoxy)pentanoic Acid

Introduction

5-(2-Methylphenoxy)pentanoic acid is a carboxylic acid derivative featuring a phenoxy ether linkage. This structural motif is of interest in medicinal chemistry and materials science due to the combination of a hydrophobic aromatic ring and a flexible, functionalized aliphatic chain. This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(2-Methylphenoxy)pentanoic acid. The synthetic strategy is a robust, two-step process accessible to a typical organic chemistry laboratory. The synthesis proceeds via a classical Williamson ether synthesis, a reliable method for forming the ether bond, followed by a standard saponification to yield the final carboxylic acid.[1] This guide is designed for researchers and scientists, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Step 1: Williamson Ether Synthesis. o-Cresol is deprotonated with a base to form the corresponding phenoxide. This potent nucleophile then displaces the bromide from ethyl 5-bromovalerate in a bimolecular nucleophilic substitution (SN2) reaction to form the intermediate ester, ethyl 5-(2-methylphenoxy)pentanoate.[2]

  • Step 2: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions to yield the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to afford the final product, 5-(2-Methylphenoxy)pentanoic acid.[3]

Synthetic_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification o_cresol o-Cresol reaction1 + o_cresol->reaction1 br_ester Ethyl 5-bromovalerate br_ester->reaction1 intermediate Ethyl 5-(2-methylphenoxy)pentanoate reaction2 1. NaOH, EtOH/H₂O 2. HCl (aq) intermediate->reaction2 final_product 5-(2-Methylphenoxy)pentanoic acid reaction1_label K₂CO₃, DMF Heat reaction1_label->intermediate reaction2->final_product

Caption: Overall two-step synthesis of the target compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

Reagent/MaterialFormulaM.W. ( g/mol )Supplier ExampleNotes
o-Cresol (2-Methylphenol)C₇H₈O108.14Sigma-AldrichToxic, corrosive. Handle with care.[4]
Ethyl 5-bromovalerateC₇H₁₃BrO₂209.08Sigma-AldrichLachrymator.[5]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, finely powdered.
Dimethylformamide (DMF)C₃H₇NO73.09VWRAnhydrous. Reproductive toxin.
Sodium Hydroxide (NaOH)NaOH40.00J.T. BakerCaustic.
Hydrochloric Acid (HCl)HCl36.46EMD MilliporeConcentrated (37%). Corrosive.
Ethanol (EtOH)C₂H₅OH46.07Decon Labs200 proof.
Diethyl Ether (Et₂O)C₄H₁₀O74.12Fisher ScientificAnhydrous. Flammable.
Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-AldrichAnhydrous.
Deionized WaterH₂O18.02------

Experimental Protocol

Part A: Synthesis of Ethyl 5-(2-Methylphenoxy)pentanoate

This procedure is based on the principles of the Williamson ether synthesis, a robust method for forming ether linkages.[6] The choice of a polar aprotic solvent like DMF accelerates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus increasing its reactivity.[2]

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add o-cresol (5.41 g, 50.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium cresoxide salt. The mixture will appear as a suspension.

  • Alkyl Halide Addition: Add ethyl 5-bromovalerate (11.50 g, 55.0 mmol, 1.1 equiv.) to the stirring suspension dropwise via a syringe.[7]

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain stirring under a nitrogen atmosphere for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. Spot for the disappearance of o-cresol.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 500 mL of cold deionized water. c. Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL). d. Combine the organic layers and wash sequentially with 1 M NaOH (aq) (2 x 100 mL) to remove any unreacted o-cresol, followed by deionized water (1 x 100 mL), and finally with brine (1 x 100 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, ethyl 5-(2-methylphenoxy)pentanoate, is typically of sufficient purity for the next step. If necessary, it can be purified further by vacuum distillation.

Part B: Synthesis of 5-(2-Methylphenoxy)pentanoic Acid (Saponification)

Saponification is the base-catalyzed hydrolysis of an ester. The reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[8]

  • Reaction Setup: Place the crude ethyl 5-(2-methylphenoxy)pentanoate from Part A into a 500 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 equiv.) dissolved in a mixture of 100 mL of ethanol and 50 mL of deionized water.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 85-90 °C) for 3-4 hours. The solution should become homogeneous as the reaction proceeds.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up and Isolation: a. Dilute the remaining aqueous residue with 100 mL of deionized water. b. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers. c. Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 1-2 (verify with pH paper). A white precipitate of the product should form. d. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL).

  • Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product, 5-(2-Methylphenoxy)pentanoic acid.

Mechanism and Workflow Visualization

Mechanistic Rationale

The overall synthesis relies on two fundamental reactions in organic chemistry.

  • Williamson Ether Synthesis: This is a classic SN2 reaction. The primary alkyl bromide of ethyl 5-bromovalerate is an excellent substrate for this reaction, as it is unhindered and has a good leaving group (Br⁻).[1] The phenoxide, formed by deprotonating the weakly acidic phenol (pKa ≈ 10), is a strong nucleophile that attacks the electrophilic carbon atom bonded to the bromine.[2]

  • Saponification: This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) as a leaving group. A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide (or any other base present) drives the reaction to completion.[3]

Experimental Workflow Diagram

Workflow A1 Combine o-cresol, K₂CO₃, and DMF A2 Stir for 30 min at RT (Phenoxide formation) A1->A2 A3 Add Ethyl 5-bromovalerate A2->A3 A4 Heat at 80°C for 12-18h A3->A4 A5 Cool, quench with H₂O A4->A5 A6 Extract with Et₂O (3x) A5->A6 A7 Wash organic layer (NaOH, H₂O, Brine) A6->A7 A8 Dry (MgSO₄) and Concentrate A7->A8 A9 Crude Intermediate Ester A8->A9 B1 Dissolve crude ester in NaOH/EtOH/H₂O A9->B1 B2 Reflux for 3-4h (Saponification) B1->B2 B3 Cool, remove EtOH via rotovap B2->B3 B4 Dilute with H₂O, wash with Et₂O B3->B4 B5 Acidify aqueous layer with HCl (pH 1-2) B4->B5 B6 Filter precipitated solid B5->B6 B7 Wash with cold H₂O and dry B6->B7 B8 Pure Final Product B7->B8

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • o-Cresol: Is toxic and corrosive. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl 5-bromovalerate: Is a lachrymator (causes tearing). Avoid inhalation of vapors and contact with eyes.

  • Dimethylformamide (DMF): Is a skin and eye irritant and a suspected reproductive toxin. Avoid skin contact and inhalation.

  • Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive. Handle with extreme care to avoid contact with skin and eyes. The neutralization process can be exothermic.

Always perform reactions in a well-ventilated chemical fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Sources

Optimized RP-HPLC Strategy for the Quantification of 5-(2-Methylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

5-(2-Methylphenoxy)pentanoic acid (CAS 87411-34-5) is a critical phenoxyalkanoic acid derivative, structurally analogous to the lipid-lowering drug Gemfibrozil . It often appears as a synthetic intermediate or a specific degradation impurity (related to Gemfibrozil Related Compound A).

Developing a robust HPLC method for this molecule presents a specific challenge: the dual nature of its polarity. It possesses a hydrophobic phenoxy-alkyl tail and a hydrophilic, ionizable carboxylic acid head. This guide details a "Quality by Design" (QbD) approach to method development, prioritizing pH control to stabilize retention times and peak symmetry.

Physicochemical Profile & Mechanistic Insight

To develop a self-validating method, one must understand the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₂H₁₆O₃Moderate molecular weight (208.25 g/mol ).
pKa (Carboxylic Acid) ~4.5 – 4.8Critical: At neutral pH, the molecule is ionized (COO⁻), leading to zero retention on C18 and peak fronting. Mobile phase must be acidic (pH < 3.0).
LogP (Octanol/Water) ~2.8 – 3.2Moderately lipophilic. Requires high organic content (50-70%) for elution within reasonable timeframes.
UV Maxima 215 nm, 270-276 nmThe phenoxy chromophore allows specific detection at ~276 nm (reducing solvent noise) or high-sensitivity detection at 215 nm.

Method Development Logic (The "Why")

Stationary Phase Selection

While C8 columns can separate this molecule, a C18 (L1 packing) is recommended. The pentanoic acid chain requires sufficient hydrophobic surface area for interaction. A C18 column with "end-capping" is mandatory to prevent the free carboxylic acid from interacting with silanol groups, which causes severe peak tailing.

Mobile Phase Engineering: The pH Factor

The most common failure mode for phenoxy acid analysis is retention time drift. This is caused by operating near the analyte's pKa.

  • Incorrect (pH 4.5): Analyte exists as a mix of neutral (COOH) and ionized (COO⁻) forms. Peak splits or tails.

  • Correct (pH 2.5): Analyte is >99% protonated (COOH). It behaves as a neutral, lipophilic molecule, interacting strongly with the C18 chain.

Decision Matrix

The following diagram illustrates the logical pathway used to select the final chromatographic conditions.

MethodDevelopment Start Analyte: 5-(2-Methylphenoxy)pentanoic acid Check_pKa Check pKa (~4.8) Is molecule ionizable? Start->Check_pKa PH_Decision Select Mobile Phase pH Check_pKa->PH_Decision PH_Neutral pH 7.0 (Phosphate) PH_Decision->PH_Neutral Wrong Path PH_Acidic pH 2.5 (Phosphate/Formic) PH_Decision->PH_Acidic Correct Path Result_Neutral Analyte Ionized (COO-) No Retention on C18 FAILURE PH_Neutral->Result_Neutral Result_Acidic Analyte Neutral (COOH) Strong Retention on C18 SUCCESS PH_Acidic->Result_Acidic Detector Select Detector Wavelength Result_Acidic->Detector UV_276 276 nm (Specificity) Preferred for Impurity Profiling Detector->UV_276 UV_210 210 nm (Sensitivity) Risk of Solvent Noise Detector->UV_210

Figure 1: Method Development Decision Tree highlighting the critical dependence on pH suppression.

Standard Operating Procedure (SOP)

Equipment & Reagents[1]
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic or Quaternary Gradient capability).

  • Detector: UV-Vis or PDA (Photodiode Array).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q / HPLC Grade).

Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05  using dilute Orthophosphoric Acid. Filter through 0.45 µm nylon filter.
    
  • Organic (Solvent B): 100% Acetonitrile.[2]

  • Diluent: Methanol : Water (50:50 v/v).[2] Note: Do not use pure water as diluent; the analyte may precipitate.

Chromatographic Conditions
ParameterSetting
Mode Isocratic (Simplicity) or Gradient (For complex impurity profiles)
Isocratic Ratio Buffer : ACN (45 : 55 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 30°C (Controlled temp is vital for retention stability)
Detection UV at 276 nm (Reference)
Run Time ~12-15 minutes
Step-by-Step Workflow

Workflow Step1 1. Prepare Stock 1 mg/mL in Methanol Step2 2. Prepare Working Std 50 µg/mL in Diluent Step1->Step2 Step3 3. System Suitability Inject 5x Std Check %RSD < 2.0% Step2->Step3 Step4 4. Inject Sample Duplicate Injections Step3->Step4 Step5 5. Data Processing Integrate at 276 nm Step4->Step5

Figure 2: Routine Analysis Workflow.

Validation & System Suitability

To ensure the method is "self-validating" (trustworthy), every run must meet these criteria before data is accepted.

  • Tailing Factor (T): Must be < 1.5 .

    • Troubleshooting: If T > 1.5, the mobile phase pH is likely too high (analyte ionizing) or the column end-capping has degraded.

  • Theoretical Plates (N): Must be > 3000 .

  • Precision (%RSD): For 5 replicate injections of the standard, peak area RSD must be ≤ 2.0% .

  • Retention Time: The analyte should elute between 6.0 and 9.0 minutes.

Linearity & Range
  • Linearity: 10 µg/mL to 150 µg/mL (

    
    ).[2]
    
  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (at 276 nm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchEnsure Diluent (50:50 MeOH:Water) matches mobile phase strength. Do not inject 100% ACN.
Drifting Retention Temperature fluctuationUse a column oven at 30°C. Do not rely on ambient temperature.
Broad Peaks pH too close to pKaLower Mobile Phase pH to 2.2 - 2.5 using Phosphoric Acid.
High Backpressure PrecipitationEnsure buffer is filtered. Check if ACN/Buffer mix causes salt precipitation (Phosphate is usually safe at 55% ACN).

References

  • United States Pharmacopeia (USP). Gemfibrozil Monograph & General Chapter <621> Chromatography. USP-NF.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7991, Pentanoic Acid (and derivatives).

  • BenchChem. Application Notes for Phenoxyacetic Acid Derivatives. (General protocols for phenoxy acid extraction and analysis).

  • Sielc Technologies. Separation of Pentanoic acid derivatives on Reversed-Phase Columns.

Sources

Solvent selection for dissolving 5-(2-Methylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Dissolution of 5-(2-Methylphenoxy)pentanoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

5-(2-Methylphenoxy)pentanoic acid is a member of the ω-(phenoxy)alkanoic acid class of compounds, which are of significant interest in pharmacological research, particularly for their potential as mitochondriatargeted prodrugs.[1] The effective use of this compound in any experimental or developmental setting begins with a fundamental, yet critical, step: its complete and stable dissolution. The selection of an appropriate solvent is paramount, as it directly impacts solution stability, experimental reproducibility, and the ultimate success of downstream applications. This document provides a comprehensive guide to understanding the physicochemical properties of 5-(2-Methylphenoxy)pentanoic acid, the principles governing its solubility, and detailed protocols for systematic solvent screening and solution preparation.

The molecular structure of 5-(2-Methylphenoxy)pentanoic acid, with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol , dictates its solubility behavior.[1] It possesses a dual chemical nature: a polar, acidic carboxylic acid group capable of hydrogen bonding and deprotonation, and a significant non-polar region comprising the aromatic ring and the pentanoic alkyl chain. This structure suggests limited solubility in water but an affinity for various organic solvents and aqueous basic solutions.[2][3] This guide will equip the researcher with the knowledge to navigate these properties for rational solvent selection.

Physicochemical Properties & Structural Analysis

A thorough understanding of the solute is the foundation of solvent selection. Key properties of 5-(2-Methylphenoxy)pentanoic acid are summarized below.

PropertyValue / DescriptionSource
IUPAC Name 5-(2-methylphenoxy)pentanoic acidN/A
CAS Number 87411-34-5[1]
Molecular Formula C12H16O3[1]
Molecular Weight 208.25 g/mol [1]
Appearance White crystalline powder[1]
Key Functional Groups Carboxylic Acid (-COOH), Ether (-O-), Aromatic RingInferred
Predicted Solubility Insoluble in water; Soluble in moderately polar to non-polar organic solvents and aqueous bases.[2][4]

The molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" is the guiding concept, where the polarity of the solvent must be compatible with the polarity of the solute.[2]

Caption: Molecular structure of 5-(2-Methylphenoxy)pentanoic acid.

Principles of Solvent Selection

The choice of solvent is a balance of achieving the desired concentration, ensuring stability, and maintaining compatibility with the intended application. For pharmaceutical and research applications, solvent selection must also consider toxicity, reactivity, and regulatory guidelines such as ICH Q3C.[5]

Polarity and "Like Dissolves Like"

The large hydrocarbon backbone and aromatic ring make 5-(2-Methylphenoxy)pentanoic acid predominantly non-polar.[6] However, the carboxylic acid group introduces significant polarity. This duality suggests that solvents of intermediate polarity, or those that can interact with both regions of the molecule, will be most effective. Carboxylic acids are generally soluble in organic solvents like alcohols, ethers, and chloroform.[2]

Acid-Base Chemistry

The most critical feature for dissolving this compound is its carboxylic acid functional group. As a weak acid, it will react with a base to form a salt (carboxylate). This salt is an ionic species and is significantly more polar than the parent acid, making it much more soluble in aqueous solutions.[7] This provides a powerful strategy for dissolution if aqueous media are required.

  • Reaction with Strong Bases: A strong base like sodium hydroxide (NaOH) will readily deprotonate the carboxylic acid. A similar compound is noted to be soluble in sodium hydroxide solution.[4]

  • Reaction with Weak Bases: A weak base like sodium bicarbonate (NaHCO₃) can also be used. A positive solubility test in 5% NaHCO₃ is a strong indicator of a carboxylic acid.[8]

Solvent Classes for Consideration

Based on the principles above, the following classes of solvents should be considered for initial screening.

Solvent ClassExamplesRationale & ConsiderationsICH Class
Alcohols Ethanol, Methanol, Isopropanol (IPA)Protic solvents that can hydrogen bond with the -COOH group. Good general-purpose solvents.[6]Class 3 / 2
Chlorinated Dichloromethane (DCM), ChloroformEffective for many organic compounds. A related compound shows high solubility in chloroform.[4] Use with caution due to toxicity.Class 2
Ketones AcetoneA polar aprotic solvent that is a good starting point for screening.[4]Class 3
Ethers Tetrahydrofuran (THF), Diethyl EtherGood for dissolving compounds with ether linkages and non-polar regions.[2]Class 2 / 3
Amides Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvents, often referred to as "universal" solvents.[6] Useful for difficult-to-dissolve compounds, but can be hard to remove.Class 2
Aqueous Base 1N NaOH, 5% NaHCO₃Forms a highly soluble salt.[4][8] Ideal for preparing aqueous stock solutions. The pH of the final solution will be basic.N/A

Experimental Protocols

The following protocols provide a systematic approach to determining the optimal solvent and preparing stable stock solutions.

Logical Workflow for Solvent Selection

Caption: Tiered workflow for systematic solvent screening.

Protocol: Small-Scale Solubility Screening

Objective: To empirically identify suitable solvents for 5-(2-Methylphenoxy)pentanoic acid at a target concentration.

Materials:

  • 5-(2-Methylphenoxy)pentanoic acid

  • Glass vials (e.g., 1.5 mL or 4 mL)

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

  • Solvents for testing (see Table in Section 3.3)

Procedure:

  • Accurately weigh 5-10 mg of 5-(2-Methylphenoxy)pentanoic acid into several individual glass vials. Record the exact mass for each.

  • Select a target concentration (e.g., 10 mg/mL). Calculate the initial volume of the first solvent to add. For 10 mg of compound, this would be 1 mL.

  • Add approximately half of the calculated solvent volume to the first vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background. A solution is considered "dissolved" if it is clear with no visible particles, cloudiness, or precipitate.[9]

  • If not fully dissolved, add the remaining solvent to reach the target concentration. Vortex again for 30-60 seconds.

  • If the compound is still not dissolved, gentle warming (e.g., to 30-40°C) or sonication for 5-10 minutes can be attempted. Allow the solution to return to room temperature to ensure it remains in solution.

  • If the compound dissolves, record the solvent and the final concentration. This solvent is a successful candidate.

  • If the compound does not dissolve, the solvent is unsuitable at that concentration. You may attempt to add more solvent to find the saturation point.

  • Repeat steps 3-9 for each selected solvent, following the tiered workflow (Protocol 4.1).

Protocol: Stock Solution Preparation & Storage

Objective: To prepare a stable, concentrated stock solution for downstream use.

Procedure:

  • Based on the results from the screening protocol, select the optimal solvent. For biological applications where a small amount of organic solvent is tolerable, DMSO is often a preferred choice. For chemical reactions, a volatile solvent like DCM or Ethanol may be better. For aqueous assays, 1N NaOH is the best choice.

  • Calculate the required mass of 5-(2-Methylphenoxy)pentanoic acid needed to achieve the desired stock concentration and volume (e.g., for 10 mL of a 50 mM solution).

  • Accurately weigh the calculated mass into an appropriate, sterile container (e.g., a 15 mL conical tube).

  • Add approximately 80% of the final volume of the chosen solvent.

  • Cap the container securely and vortex until the solid is fully dissolved. Use sonication or gentle warming if necessary, as determined during screening.

  • Once fully dissolved, add the solvent to reach the final desired volume (QS, Quantum Satis).

  • Mix thoroughly by vortexing or inverting the container several times.

  • Stability Check: Store the solution at the intended storage temperature (e.g., 4°C or -20°C). Visually inspect the solution after 24 hours and one week for any signs of precipitation. If precipitation occurs, the solution is not stable at that concentration and temperature, and a lower concentration should be prepared.

Conclusion

The successful dissolution of 5-(2-Methylphenoxy)pentanoic acid is readily achievable through a systematic and rational approach. The compound's amphiphilic nature, with both significant non-polar character and a key acidic functional group, makes it poorly soluble in neutral water but highly soluble in a range of organic solvents and aqueous basic solutions. For most in vitro biological applications, dissolution in DMSO or the preparation of a salt using 1N NaOH are the most robust and recommended methods. For applications in organic synthesis, solvents such as ethanol, acetone, or dichloromethane are excellent candidates. By following the tiered screening protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare stable and reliable solutions, ensuring the integrity and reproducibility of their experimental results.

References

  • 5-Hydroxy-2-methylpentanoic acid | C6H12O3 | CID 21880432 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved February 25, 2026, from [Link]

  • Compound n-Pentanoic acid (valeric acid) C5H10O2 Factsheet. (2018). European Commission. Retrieved February 25, 2026, from [Link]

  • Procedure for Determining Solubility of Organic Compounds. Scribd. (n.d.). Retrieved February 25, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts. Retrieved February 25, 2026, from [Link]

  • Starr, J. N., & King, C. J. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. ACS Publications. (n.d.). Retrieved February 25, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. (n.d.). Retrieved February 25, 2026, from [Link]

  • Solubility of Organic Compounds. Chemistry Steps. (2021, October 8). Retrieved February 25, 2026, from [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. (2021, May 21). Retrieved February 25, 2026, from [Link]

  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. ChemBK. (n.d.). Retrieved February 25, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. CK-12 Foundation. (2026, January 14). Retrieved February 25, 2026, from [Link]

  • Solvent selection for pharmaceuticals. ResearchGate. (2025, August 7). Retrieved February 25, 2026, from [Link]

  • Choosing the Right Solvent for Drug Manufacturing. Purosolv. (2025, April 22). Retrieved February 25, 2026, from [Link]

  • 5-Amino-2-methylpentanoic acid hydrochloride | C6H14ClNO2 | CID 71757391 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved February 25, 2026, from [Link]

  • Solubility of Carboxylic Acids N5. YouTube. (2021, January 8). Retrieved February 25, 2026, from [Link]

  • Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Royal Society of Chemistry. (n.d.). Retrieved February 25, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved February 25, 2026, from [Link]

  • Solvent selection in liquid chromatography. (n.d.). ScienceDirect. Retrieved February 25, 2026, from [Link]

  • Solubility of Organic Compounds. YouTube. (2023, January 14). Retrieved February 25, 2026, from [Link]

  • 15.4: Physical Properties of Carboxylic Acids. (2020, July 30). LibreTexts. Retrieved February 25, 2026, from [Link]

Sources

Application Notes and Protocols for the Isolation of 5-(2-Methylphenoxy)pentanoic Acid via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Purification of 5-(2-Methylphenoxy)pentanoic Acid

5-(2-Methylphenoxy)pentanoic acid is a white crystalline powder with the molecular formula C₁₂H₁₆O₃.[1] As a member of the ω-(phenoxy)alkanoic acid class, it holds significant interest in pharmacological research, particularly as a potential prodrug targeting mitochondria.[1] The purity of such active pharmaceutical ingredients (APIs) is of paramount importance, as impurities can affect efficacy, safety, and stability. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to achieve high purity and control over the physical form of the final product.

Part 1: Foundational Physicochemical Characterization

A successful crystallization process is built upon a thorough understanding of the compound's properties. The following section outlines the essential preliminary experiments to characterize 5-(2-Methylphenoxy)pentanoic acid.

Determination of Melting Point

The melting point is a key indicator of purity and can influence the choice of crystallization solvent and drying conditions.

Protocol: Melting Point Determination using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of 5-(2-Methylphenoxy)pentanoic acid into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program to ramp from ambient temperature to a temperature sufficiently above the expected melting point (a preliminary run up to 200°C may be necessary if the melting point is completely unknown) at a heating rate of 10°C/min.

    • Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. A sharp melting peak is indicative of high purity, while a broad peak suggests the presence of impurities.

Solubility Assessment

Systematic solubility testing is critical for selecting an appropriate solvent system for crystallization. An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at lower temperatures.

Protocol: Isothermal Solubility Screening

  • Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting panel is provided in the table below.

  • Experimental Procedure:

    • Add a known mass (e.g., 10 mg) of 5-(2-Methylphenoxy)pentanoic acid to a series of vials.

    • To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent at room temperature (approximately 25°C).

    • Stir or shake the vials vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

    • Visually assess solubility and record observations as "freely soluble," "sparingly soluble," or "insoluble."

    • For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the vials in increments of 10°C, observing for complete dissolution. Note the temperature at which the solid dissolves completely.

    • Allow the hot solutions to cool to room temperature and then to 0-4°C to observe for precipitation.

Table 1: Suggested Solvents for Solubility Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Potential for high purity, but solubility may be low.
Methanol5.165Good starting point for polar compounds.
Ethanol4.378Commonly used, less toxic than methanol.
Isopropanol3.982Another common alcohol with a slightly higher boiling point.
Acetone5.156Apolar aprotic solvent, good for many organics.
Ethyl Acetate4.477Medium polarity solvent.
Toluene2.4111Non-polar aromatic solvent.
Heptane0.198Non-polar aliphatic solvent, often used as an anti-solvent.

Part 2: Crystallization Methodologies

Based on the data gathered in Part 1, an appropriate crystallization strategy can be developed. The following sections detail common crystallization techniques.

Cooling Crystallization

This is the most common technique and is suitable when a solvent has been identified that shows a significant increase in solubility with temperature.

Protocol: Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the crude 5-(2-Methylphenoxy)pentanoic acid in the minimum amount of the chosen hot solvent. The temperature should be close to the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. To further increase the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point.

Diagram 1: Cooling Crystallization Workflow

G A Dissolve crude compound in minimum hot solvent B Hot filtration (if necessary) A->B C Slow cooling to room temperature B->C D Cooling in ice bath C->D E Vacuum filtration D->E F Wash with cold solvent E->F G Dry crystals F->G

Caption: Workflow for cooling crystallization.

Antisolvent Crystallization

This method is useful when the desired compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent"), and the two solvents are miscible.

Protocol: Antisolvent Crystallization

  • Dissolution: Dissolve the crude 5-(2-Methylphenoxy)pentanoic acid in a minimum amount of the "solvent" at room temperature.

  • Antisolvent Addition: Slowly add the "antisolvent" to the stirred solution until the solution becomes turbid, indicating the onset of precipitation.

  • Crystal Growth: At the point of turbidity, slightly warm the mixture until it becomes clear again. Then, allow the solution to cool slowly to room temperature, and subsequently in an ice bath, to promote crystal growth.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the final solvent-antisolvent mixture for washing.

Diagram 2: Antisolvent Crystallization Workflow

G A Dissolve crude compound in 'solvent' B Slowly add 'antisolvent' to turbidity A->B C Warm to clarify B->C D Slow cooling C->D E Vacuum filtration D->E F Wash with solvent/antisolvent mixture E->F G Dry crystals F->G

Caption: Workflow for antisolvent crystallization.

Evaporative Crystallization

This technique is suitable when the compound is highly soluble in a volatile solvent at room temperature.

Protocol: Evaporative Crystallization

  • Dissolution: Dissolve the crude 5-(2-Methylphenoxy)pentanoic acid in a suitable volatile solvent at room temperature.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly in a fume hood.

  • Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the remaining solvent or by filtration.

  • Washing and Drying: A minimal wash with a cold, poor solvent may be performed, followed by drying.

Part 3: Characterization of the Final Crystalline Product

After isolation, it is crucial to characterize the crystalline product to assess its purity, identity, and polymorphic form.

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the crystallized material. A reverse-phase method with UV detection is typically suitable for aromatic carboxylic acids.

Differential Scanning Calorimetry (DSC): As mentioned earlier, a sharp melting endotherm with a melting point consistent with literature values (once determined) is indicative of high purity.

Polymorph and Solvate Screening

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. It is crucial to identify and control the polymorphic form.

Powder X-Ray Diffraction (PXRD): PXRD is the primary technique for identifying the crystalline form of a material. Each polymorph will have a unique diffraction pattern.

Thermogravimetric Analysis (TGA): TGA can be used to identify the presence of solvates (crystals containing solvent molecules) by detecting weight loss at specific temperatures corresponding to the boiling point of the entrapped solvent.

Part 4: Troubleshooting and Optimization

Table 2: Common Crystallization Problems and Solutions

ProblemPotential CauseSuggested Solution
Oiling Out The compound is coming out of solution above its melting point. The solvent may be too non-polar.Use a more polar solvent. Lower the initial dissolution temperature. Add a seed crystal.
No Crystal Formation The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some solvent. Try a different solvent or an antisolvent approach. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery The compound is too soluble in the cold solvent.Use a smaller volume of solvent for dissolution. Ensure the solution is thoroughly cooled.
Impure Crystals The cooling was too rapid, trapping impurities. The washing step was insufficient.Allow the solution to cool more slowly. Increase the volume of cold solvent used for washing.

Conclusion

The isolation of high-purity 5-(2-Methylphenoxy)pentanoic acid is achievable through systematic crystallization. This guide provides a framework for researchers to first determine the necessary physicochemical properties of the compound and then apply this knowledge to select and optimize a suitable crystallization technique. By following these protocols and employing the recommended analytical techniques for characterization, researchers can confidently obtain a crystalline product of high purity and in a controlled physical form, suitable for further research and development.

References

Sources

Application Note: Strategic Synthesis of 5-(2-Methylphenoxy)pentanoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 5-(2-methylphenoxy)pentanoic acid through the O-alkylation of ortho-cresol with 5-bromovaleric acid. This reaction, a modified Williamson ether synthesis, is a valuable transformation in the development of pharmacologically active molecules, particularly those designed as prodrugs targeting mitochondrial β-oxidation.[1] We present a detailed protocol, an in-depth discussion of the reaction mechanism, critical parameter optimization, and troubleshooting, aimed at researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Aryloxyalkanoic Acids

Aryloxyalkanoic acids are a class of compounds with significant applications in pharmaceuticals and agrochemicals. The target molecule, 5-(2-methylphenoxy)pentanoic acid, belongs to the ω-(phenoxy)alkanoic acid family, which is of considerable interest for its potential as a mitochondrial-targeted prodrug.[1] The underlying principle involves the cellular uptake of the compound and subsequent biotransformation via the mitochondrial β-oxidation pathway to release a bioactive phenol.[1] This strategy is being actively explored for the targeted delivery of antioxidants to mitochondria, a primary site of reactive oxygen species (ROS) generation implicated in numerous pathologies.[1]

The synthesis of these molecules is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[2][3] This application note details a reliable protocol for the alkylation of o-cresol, a readily available starting material, with 5-bromovaleric acid, providing a clear pathway to this important class of compounds.

Mechanistic Insights and Rationale for Conditions

The synthesis of 5-(2-methylphenoxy)pentanoic acid proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, the hallmark of the Williamson ether synthesis.[2][4] Understanding the nuances of this reaction is critical for optimizing yield and purity.

The SN2 Pathway and Reagent Roles

The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of o-cresol by a suitable base. This generates a potent nucleophile, the o-cresolate anion. This anion then attacks the electrophilic carbon atom bearing the bromine in 5-bromovaleric acid. The reaction proceeds in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[2][4]

A crucial consideration in this specific synthesis is the presence of the carboxylic acid moiety on the alkylating agent. The base employed will deprotonate not only the phenol but also the carboxylic acid. Therefore, a stoichiometric excess of the base (at least two equivalents) is mandatory to ensure the formation of the phenoxide nucleophile.

Critical Reaction Parameters

Base Selection: The choice of base is paramount. The pKa of phenols is typically around 10, while that of carboxylic acids is around 5. A base strong enough to deprotonate the phenol is required. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.[5] NaOH is a stronger base and will ensure complete and rapid deprotonation of both acidic protons.

Solvent System: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred.[3] These solvents effectively solvate the cation of the base (e.g., Na+) but do not strongly solvate the phenoxide anion. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the SN2 reaction. Protic solvents, in contrast, would solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and potentially leading to competing C-alkylation.

Temperature: The reaction typically requires heating to proceed at a reasonable rate. Temperatures in the range of 80-100°C are common.[5] This provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction.

Competing Side Reactions

The primary competing reaction is C-alkylation, where the alkylating agent attaches to the aromatic ring of the cresol instead of the oxygen atom.[2] The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ortho and para positions of the ring. O-alkylation is generally kinetically favored, especially in polar aprotic solvents. C-alkylation can become more significant under different conditions, but the protocol described here is optimized to favor the desired O-alkylation product.

Experimental Protocol

This protocol is designed for the synthesis of 5-(2-methylphenoxy)pentanoic acid on a laboratory scale.

Materials:

  • o-Cresol

  • 5-Bromovaleric acid

  • Sodium hydroxide (NaOH) pellets

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated (approx. 12 M) and 6 M

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Reaction Setup and Execution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1. Dissolve NaOH (2.2 eq) in water in a round-bottom flask. B 2. Add o-cresol (1.0 eq) and stir to form sodium o-cresolate. A->B C 3. Add 5-bromovaleric acid (1.0 eq) and DMF as solvent. B->C D 4. Heat the mixture to 90-100°C under reflux for 4-6 hours. C->D E 5. Cool to room temperature and dilute with water. D->E F 6. Acidify with concentrated HCl to pH 1-2 to precipitate the product. E->F G 7. Extract the product into diethyl ether. F->G H 8. Wash the organic layer with water and brine. G->H I 9. Dry over MgSO4, filter, and evaporate the solvent. H->I J 10. Recrystallize the crude product from hot water or aqueous ethanol. I->J

Caption: Experimental workflow for the synthesis of 5-(2-methylphenoxy)pentanoic acid.

Step-by-Step Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.2 equivalents) in a minimal amount of water. To this, add o-cresol (1.0 equivalent) and stir until a clear solution of sodium o-cresolate is formed.

  • Addition of Reagents: Add 5-bromovaleric acid (1.0 equivalent) to the flask, followed by a sufficient volume of dimethylformamide (DMF) to ensure the mixture remains stirrable.

  • Reaction: Attach a reflux condenser and heat the reaction mixture in a heating mantle to 90-100°C.[5] Maintain this temperature and stir vigorously for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a beaker and dilute with approximately 10 volumes of water. While stirring, carefully add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the crude product should form.[5]

  • Extraction: Transfer the acidic mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[5]

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(2-methylphenoxy)pentanoic acid.

  • Purification: The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield a white crystalline solid.[6]

Data Summary
ParameterRecommended ConditionRationale
Stoichiometry o-cresol : 5-bromovaleric acid : NaOH1 : 1 : 2.2
Base Sodium Hydroxide (NaOH)Strong base to ensure deprotonation of both phenol and carboxylic acid.
Solvent Dimethylformamide (DMF)Polar aprotic solvent to enhance SN2 reaction rate.
Temperature 90 - 100 °CProvides sufficient energy for the reaction to proceed efficiently.
Reaction Time 4 - 6 hoursTypical duration for completion, should be monitored by TLC.
Work-up Acidification (HCl) to pH 1-2Protonates the carboxylate to precipitate the final acid product.
Purification RecrystallizationEffective method for purifying the solid carboxylic acid product.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the o-cresol was fully deprotonated before the addition of the alkylating agent. The use of anhydrous solvent and protection from atmospheric moisture is also recommended, although less critical with a strong base like NaOH compared to NaH. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.

  • Presence of Starting Material: If significant amounts of o-cresol remain, it can be removed during the work-up. A wash of the organic layer with a mild base like a saturated sodium bicarbonate solution will extract the unreacted phenol, while the less acidic product remains in the organic phase. However, a more robust method is an acid-base extraction where the final product is extracted into a basic aqueous solution, washed, and then re-precipitated.

  • C-Alkylation Byproduct: If C-alkylation is suspected, purification by column chromatography may be necessary. Using a highly polar aprotic solvent like DMSO can sometimes further favor O-alkylation.

Conclusion

The Williamson ether synthesis provides a reliable and efficient route for the alkylation of o-cresol with 5-bromovaleric acid. By carefully controlling the stoichiometry of the base, choice of solvent, and reaction temperature, high yields of the desired 5-(2-methylphenoxy)pentanoic acid can be achieved. This protocol offers a solid foundation for researchers engaged in the synthesis of aryloxyalkanoic acids for applications in drug discovery and development.

References

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Alkylation of phenols. Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of aryoxyacetic acid derivatives. Google Patents.
  • Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid. Google Patents.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate. ResearchGate. Available at: [Link]

  • Williamson Ether and Carboxylic Acids. Chemistry Stack Exchange. Available at: [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. Available at: [Link]

  • Process for the alkylation of phenols. Google Patents.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. Indian Journal of Chemistry. Available at: [Link]

  • Draw the structure of the organic product formed in the reaction of m-cresol with sodium hydroxide. YouTube. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. Available at: [Link]

Sources

Application Notes and Protocols for the Extraction of 5-(2-Methylphenoxy)pentanoic Acid from Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Methylphenoxy)pentanoic acid is an ω-(phenoxy)alkanoic acid with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1] As a carboxylic acid derivative, it is classified as an acidic compound. The accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This document provides detailed protocols for the extraction of 5-(2-Methylphenoxy)pentanoic acid from these biological fluids, designed to ensure high recovery, minimize matrix effects, and be compatible with modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The protocols herein are grounded in established principles of bioanalytical sample preparation and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

Physicochemical Properties and Pre-analytical Considerations

I. Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, particularly plasma and serum.[3][4] It is often the first choice for high-throughput screening due to its simplicity and cost-effectiveness. The underlying principle is the denaturation and precipitation of proteins by an organic solvent or a strong acid, while the small molecule analyte remains in the supernatant.

A. Acetonitrile Precipitation Protocol

Acetonitrile is a widely used solvent for PPT as it effectively precipitates proteins and is compatible with reversed-phase liquid chromatography.

Protocol Steps:

  • Allow biological samples (plasma, serum) to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 300 µL of cold acetonitrile (stored at -20°C).

  • Add 100 µL of the biological sample to the acetonitrile. The 3:1 solvent-to-sample ratio is a common starting point.[4]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing 5-(2-Methylphenoxy)pentanoic acid for direct injection into the LC-MS/MS system or for further processing (e.g., evaporation and reconstitution).

Causality and Insights:

  • Why cold acetonitrile? Using a cold precipitant can enhance the precipitation of proteins.

  • Order of addition: Adding the sample to the solvent can sometimes result in finer protein precipitates that are easier to pellet.

  • Internal Standard: For quantitative analysis, a suitable internal standard should be added to the acetonitrile to account for any variability during sample processing.

B. Trichloroacetic Acid (TCA) Precipitation Protocol

TCA is a strong acid that effectively precipitates proteins by disrupting their structure.[5] This method is particularly useful when a high degree of protein removal is required.

Protocol Steps:

  • Thaw and vortex biological samples as described previously.

  • Prepare a 10% (w/v) TCA solution in water.

  • In a microcentrifuge tube, add 50 µL of the 10% TCA solution to 100 µL of the biological sample.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

Causality and Insights:

  • pH effect: The acidic environment created by TCA ensures that 5-(2-Methylphenoxy)pentanoic acid (a carboxylic acid) is in its protonated, less polar form.

  • Potential for interference: TCA is non-volatile and can interfere with LC-MS analysis by causing ion suppression. It may need to be removed via a subsequent liquid-liquid extraction step if it impacts the analysis.

Table 1: Comparison of Protein Precipitation Methods

ParameterAcetonitrile PrecipitationTrichloroacetic Acid (TCA) Precipitation
Principle Organic solvent-induced denaturationAcid-induced denaturation
Analyte Form NeutralProtonated (Neutral)
Pros Simple, fast, compatible with LC-MSHigh protein removal efficiency
Cons Less efficient protein removal than TCATCA can interfere with LC-MS analysis
Typical Recovery >90%>90% (analyte dependent)
Matrix Effect ModeratePotentially high due to TCA

Workflow for Protein Precipitation

cluster_0 Protein Precipitation Workflow start Start: Biological Sample (Plasma/Serum) add_solvent Add Precipitating Agent (Acetonitrile or TCA) start->add_solvent vortex Vortex to Mix add_solvent->vortex incubate Incubate vortex->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: General workflow for protein precipitation extraction.

II. Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For an acidic compound like 5-(2-Methylphenoxy)pentanoic acid, pH adjustment of the aqueous phase is crucial for efficient extraction.

A. Acidic Extraction Protocol

This protocol is designed to extract the neutral form of 5-(2-Methylphenoxy)pentanoic acid into an organic solvent.

Protocol Steps:

  • Thaw and vortex the biological sample (plasma, serum, or urine).

  • Pipette 200 µL of the sample into a clean glass tube.

  • Add 50 µL of a suitable acid (e.g., 1M hydrochloric acid or formic acid) to acidify the sample to a pH of approximately 2-3. This protonates the carboxylic acid group of the analyte.

  • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and isopropanol).

  • Vortex the mixture for 2-5 minutes to ensure thorough extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Causality and Insights:

  • Solvent Choice: The choice of organic solvent is critical. Ethyl acetate is a good general-purpose solvent for moderately polar compounds. MTBE is less water-soluble than ethyl acetate, which can lead to cleaner extracts.

  • pH Control: Maintaining the aqueous phase at a pH at least two units below the pKa of the analyte is essential for high extraction efficiency.

  • Back-Extraction: For a cleaner extract, a back-extraction step can be included. The organic extract can be washed with a basic aqueous solution (e.g., 0.1M sodium bicarbonate) to transfer the ionized analyte back into the aqueous phase, leaving neutral impurities in the organic phase. The aqueous phase can then be re-acidified and re-extracted.

Workflow for Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow start Start: Biological Sample ph_adjust Adjust pH to Acidic start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent vortex Vortex to Extract add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for liquid-liquid extraction of an acidic analyte.

III. Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE.[6][7] The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For an acidic compound like 5-(2-Methylphenoxy)pentanoic acid, reversed-phase or mixed-mode anion exchange sorbents are suitable.

A. Reversed-Phase SPE Protocol (e.g., C18 or Polymeric Sorbent)

This protocol utilizes a non-polar stationary phase to retain the analyte from an aqueous sample.

Protocol Steps:

  • Sample Pre-treatment: Thaw and vortex the biological sample. For plasma or serum, dilute 1:1 with an acidic buffer (e.g., 2% phosphoric acid) to disrupt protein binding and ensure the analyte is in its neutral form. For urine, acidify with formic acid to a pH of ~3.

  • Column Conditioning: Condition the SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Column Equilibration: Equilibrate the cartridge with 1 mL of the acidic buffer used for sample pre-treatment.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences. A second wash with a slightly stronger organic solvent (e.g., 20% methanol in water) can be used to remove less polar interferences, but care must be taken not to elute the analyte.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). A small amount of a basic modifier (e.g., 2% ammonium hydroxide in methanol) can be added to the elution solvent to ensure the analyte is in its ionized, more easily eluted form.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Causality and Insights:

  • Sorbent Choice: Polymeric sorbents can offer higher retention for a broader range of compounds and are more stable at extreme pH values compared to silica-based C18.

  • Flow Rate: A slow and consistent flow rate during sample loading is crucial for optimal retention.

  • Method Development: The wash and elution steps may require optimization to achieve the best balance between analyte recovery and extract cleanliness.

Workflow for Solid-Phase Extraction

cluster_2 Solid-Phase Extraction Workflow start Start: Biological Sample pretreat Sample Pre-treatment (pH Adjustment/Dilution) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute post_elution Evaporate and Reconstitute elute->post_elution analysis LC-MS/MS Analysis post_elution->analysis

Caption: General workflow for solid-phase extraction.

IV. Bioanalytical Method Validation

A comprehensive validation of the chosen extraction method is mandatory to ensure the reliability and reproducibility of the analytical data, in accordance with regulatory guidelines.[2][8][9] The key validation parameters are summarized below.

Table 2: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible. While 100% recovery is ideal, it is not always necessary as long as it is consistent.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A linear or non-linear regression model with a correlation coefficient (r²) ≥ 0.99.

Conclusion

The selection of an appropriate extraction protocol for 5-(2-Methylphenoxy)pentanoic acid from biological fluids depends on several factors, including the required sample throughput, the desired level of extract cleanliness, and the available instrumentation. For high-throughput applications, protein precipitation offers a rapid and simple solution. For methods requiring higher sensitivity and selectivity, liquid-liquid extraction and solid-phase extraction are more suitable choices. Regardless of the method chosen, a thorough validation is essential to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

References

  • LC-MS-based serum metabolomics analysis and potential biomarkers for oxaliplatin induced neurotoxicity in colorectal cancer. PubMed. Available at: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

  • Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection. PubMed. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate. PMC. Available at: [Link]

  • Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Taylor & Francis Online. Available at: [Link]

  • Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. Research Explorer - The University of Manchester. Available at: [Link]

  • 2-Amino-5-phenylpentanoic acid | C11H15NO2. PubChem. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available at: [Link]

  • 5-Hydroxy-2-methylpentanoic acid | C6H12O3. PubChem. Available at: [Link]

  • bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. Available at: [Link]

  • (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Brieflands. Available at: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. PMC. Available at: [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. Available at: [Link]

  • An Optimized Trichloroacetic Acid/Acetone Precipitation Method for Two-Dimensional Gel Electrophoresis Analysis of Qinchuan Cattle Longissimus Dorsi Muscle Containing High Proportion of Marbling. PLOS One. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. Available at: [Link]

  • (PDF) Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water. ResearchGate. Available at: [Link]

  • Development and validation of bioanalytical liquid chromatography–tandem mass spectrometry method for the estimation of pentoxifylline in human plasma: Application for a comparative pharmacokinetic study. ResearchGate. Available at: [Link]

  • Chemical Properties of Pentanoic acid (CAS 109-52-4). Cheméo. Available at: [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Online solid phase extraction-LC-MS/MS with two step peak focusing for sensitive multi-analyte analysis of mycotoxins in urine. Publication Database PIK. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Compound n-Pentanoic acid (valeric acid) C5H10O2 Factsheet. European Commission. Available at: [Link]

  • Development of a new version of homogenous liquid–liquid extraction based on an acid–base reaction: application for extraction and preconcentration of aryloxyphenoxy-propionate pesticides from fruit juice and vegetable samples. RSC Advances. Available at: [Link]

  • A tutorial on solid-phase analytical derivatization in sample preparation applications. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Brieflands. Available at: [Link]

  • Liquid Chromatography‒Tandem Mass Spectrometry Analysis of Primary Metabolites and Phenolic Acids Across Five Citrus Species. MDPI. Available at: [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube. Available at: [Link]

  • Protein precipitation vs. traditional protein crash: what's best?. Biotage. Available at: [Link]

  • 5-[2-Bromo-5-(2,4-diamino-pyrimidin-5-ylmethyl)-3-methoxy-phenoxy]-pentanoic acid. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing pH conditions for extraction of phenoxy pentanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Conditions for Extraction of Phenoxy Pentanoic Acids

Reference ID: TSC-PPA-001 | Version: 2.4 | Status: Active[1][2]

Executive Summary & Chemical Logic

Welcome to the Sample Preparation Center of Excellence. This guide addresses the extraction of phenoxy pentanoic acids (e.g., Gemfibrozil and related ether-linked carboxylic acid metabolites). These compounds are weak acids with a typical


 range of 4.5 – 5.0 .[2]

The success of your extraction—whether Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)—relies entirely on manipulating the Henderson-Hasselbalch equation . You are not just moving liquids; you are switching the molecule’s "solubility state" by toggling its charge.

The Solubility Switch Mechanism
  • State A (Protonated / Neutral): At pH <

    
     (specifically pH < 3), the molecule is uncharged (
    
    
    
    ).[1][2] It becomes hydrophobic , soluble in organic solvents, and retainable on Reversed-Phase (C18) sorbents.[1][2]
  • State B (Deprotonated / Ionic): At pH >

    
     (specifically pH > 7), the molecule is negatively charged (
    
    
    
    ).[1][2] It becomes hydrophilic , soluble in aqueous buffers, and retainable on Anion-Exchange (AX) sorbents.[1][2]

Workflow Optimization & Troubleshooting

Module A: Liquid-Liquid Extraction (LLE)

Standard Protocol: Acidify aqueous sample


 Extract with organic solvent.[1][2][3]
Critical Parameter: The "pH < 2" Rule

To achieve quantitative recovery (>95%), you must suppress ionization completely.[1][2]

  • Target pH: 1.5 – 2.0

  • Why? At pH 4.5 (

    
    ), 50% of your analyte is still ionic (water-soluble).[1][2] At pH 2.5, ~1% is ionic.[1][2] At pH 1.5 , ionization is effectively zero, forcing the analyte into the organic layer.
    
Troubleshooting Guide: LLE
SymptomProbable CauseCorrective Action
Low Recovery (<60%) Insufficient Acidification. The sample pH likely drifted up during mixing, or the buffer capacity was too high.[1][2]Measure, Don't Guess: Check pH after adding acid but before adding solvent.[1][2] Use 1M HCl or

to drive pH to < 2.[1][2]0.
Emulsion Formation Amphiphilic Behavior. At pH near 4-5, the molecule acts as a surfactant (partially charged, partially neutral).[1][2]Snap the pH: Ensure pH is strictly < 2.0. High ionic strength helps; add NaCl (salting out) to break the emulsion.[2]
High Baseline/Interference Co-extraction of Lipids. Acidic LLE extracts everything hydrophobic.[1][2]Back-Extraction: Extract into organic (low pH), then shake organic with alkaline buffer (pH 10).[1][2] Analyte moves to water; neutral lipids stay in organic.[1][2] Discard organic, re-acidify water, and extract again.[1][2]
Module B: Solid Phase Extraction (SPE)

Decision Matrix: Choose your sorbent based on sample cleanliness requirements.

Option 1: Reversed-Phase (Polymeric HLB / C18) [1][2]
  • Mechanism: Hydrophobic interaction.[1][2]

  • Sample pH: Acidify to pH 2.0 (Load as neutral).

  • Wash: 5% Methanol in Water (Acidic).[1][2]

  • Elute: 100% Methanol or Acetonitrile.[1][2]

  • Pros: Simple. Cons: Dirty extracts (co-extracts other neutrals).[1][2]

Option 2: Mixed-Mode Anion Exchange (MAX / WAX) [1][2]
  • Mechanism: Ionic binding + Hydrophobic interaction.[1][2] (Recommended for Biological Fluids)

  • Sample pH: Adjust to pH 7.0 – 8.0 (Load as anion).

  • Wash 1: Ammonium Acetate pH 7 (removes proteins).[1][2]

  • Wash 2: 100% Methanol (removes neutral lipids/matrix).[1][2] Analyte stays bound by charge.[1][2]

  • Elute: 2-5% Formic Acid in Methanol. Neutralizes the charge, releasing the analyte.

Visualizing the Workflow (Graphviz)

SPE_Logic Start Start: Sample Prep Check_pKa Analyte pKa ~ 4.5 (Weak Acid) Start->Check_pKa Decision Select SPE Mechanism Check_pKa->Decision RP_Path Reversed Phase (HLB/C18) Decision->RP_Path Simple Matrix (Water) AX_Path Mixed-Mode Anion Exchange (MAX) Decision->AX_Path Complex Matrix (Plasma/Urine) RP_Load Load Condition: pH < 2.0 (Force Neutral State) RP_Path->RP_Load RP_Issue Risk: Co-extracts neutral lipids RP_Load->RP_Issue AX_Load Load Condition: pH > 7.0 (Force Ionic State) AX_Path->AX_Load AX_Wash Organic Wash: Removes Neutrals (Analyte Locked by Charge) AX_Load->AX_Wash AX_Elute Elution: Acidic Methanol (Neutralize to Release) AX_Wash->AX_Elute

Figure 1: SPE Selection Decision Tree based on matrix complexity and pH manipulation logic.

Module C: LC-MS/MS Compatibility

Issue: You extracted successfully, but peak shape is poor or sensitivity is low.

Q: My recovery is good, but my LC peaks are splitting. Why? A: Solvent mismatch.[1][2] If you elute your SPE cartridge with 100% Methanol and inject it directly onto a Reverse Phase column equilibrating in 5% Methanol (aqueous) , the strong solvent plug causes the analyte to travel faster than the mobile phase initially.

  • Fix: Evaporate the eluate to dryness (using Nitrogen at 40°C) and reconstitute in the starting mobile phase (e.g., 20% Methanol / 80% Water + 0.1% Formic Acid).

Q: Which Mobile Phase pH for Phenoxy Acids?

  • Negative Mode ESI (Preferred): High pH (Ammonium Acetate, pH 9) promotes ionization (

    
    ) and sensitivity but reduces retention on C18.[1][2]
    
  • Compromise: Use a high-strength C18 or a Polar-Embedded column with 0.1% Formic Acid .[1][2] Modern ESI sources are efficient enough to ionize weak acids even in acidic mobile phases.[1][2] This gives you sharper peaks (better focusing) and sufficient sensitivity.[1][2]

Consolidated Data Tables

Table 1: Solvent & pH Selection Guide
ParameterConditionRationale
Analyte pKa ~ 4.5 – 4.8Carboxylic acid group on the pentanoic chain.[1][2]
LLE Extraction pH < 2.0 Ensures >99.9% protonation (Neutral form prefers organic).[1][2]
SPE Load pH (MAX) > 7.0 Ensures >99% ionization (Anionic form binds to sorbent).[1][2]
SPE Elution (MAX) 2-5% Formic Acid in MeOH Protonates the acid, breaking the ionic bond with the sorbent.
Reconstitution Solvent Match Initial Mobile PhasePrevents "solvent effect" peak broadening.[1][2]

References

  • United States Environmental Protection Agency (EPA). (1996).[1][2] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1][2] SW-846 Test Methods for Evaluating Solid Waste.

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 3463, Gemfibrozil. PubChem.[1][2]

  • Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1][2]

  • Sigma-Aldrich (Merck). (2023).[1][2] Supelco Guide to Solid Phase Extraction: Method Development for Weak Acids. Sigma-Aldrich Technical Library.[2]

Sources

Resolving baseline noise in HPLC analysis of 5-(2-Methylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Noise in 5-(2-Methylphenoxy)pentanoic Acid Analysis Ticket ID: MPPA-TRBL-001 Status: Active Guide

Executive Summary & Core Method Parameters

Context: 5-(2-Methylphenoxy)pentanoic acid (MPPA) is a critical intermediate, structurally related to the lipid-regulating drug Gemfibrozil. As a phenoxy-alkanoic acid, it possesses a carboxylic acid moiety (pKa ≈ 4.5–4.8) and a chromophore sensitive to UV detection.

The Problem: Baseline noise in MPPA analysis typically stems from three convergent factors: ionization instability (pH issues), solvent cut-off interference (at low UV wavelengths for impurity profiling), and hydrodynamic mixing artifacts .

The "Golden Standard" Baseline Conditions: Before troubleshooting, ensure your method aligns with these field-validated parameters to minimize inherent noise.

ParameterRecommended SettingRationale
Stationary Phase C18 or C8 (End-capped), 5 µmHigh retentivity for non-polar phenoxy tail; end-capping reduces silanol tailing.
Mobile Phase A 20-25 mM Phosphate Buffer (pH 3.0)Critical: Suppresses ionization (keeps MPPA neutral) to stabilize retention and baseline.
Mobile Phase B HPLC-Grade Acetonitrile (ACN)Lower UV cutoff (190 nm) than Methanol (205 nm), essential for low-noise impurity detection.
Wavelength 276 nm (Assay) / 210-220 nm (Impurities)276 nm is stable; 210 nm is noise-prone but necessary for trace analysis.
Flow Rate 1.0 – 1.2 mL/minStandard backpressure maintenance to prevent micro-bubbles.

Diagnostic Workflow: Characterizing the Noise

Use this decision tree to classify the noise type before applying fixes.

NoiseDiagnosis Start Start: Observe Baseline (Zoom to 5 min window) Type What is the Noise Pattern? Start->Type Spikes Sharp, Random Spikes Type->Spikes Cyclic Sinusoidal / Rhythmic Type->Cyclic Drift Steady Up/Down Slope Type->Drift Grass High Frequency Fuzz ('Grass') Type->Grass AirBubbles Cause: Micro-bubbles Action: Degas & Check Backpressure Spikes->AirBubbles PumpIssue Cause: Pump Pulsation/Mixing Action: Check Check-Valves & Mixer Cyclic->PumpIssue TempDrift Cause: Temperature/Equilibration Action: Thermostat Column Drift->TempDrift LampAge Cause: Lamp Energy/Contamination Action: Clean Flow Cell or Replace Lamp Grass->LampAge

Figure 1: Diagnostic decision tree for isolating the root cause of baseline disturbances.

Module 1: Chemical Noise (The pH Trap)

Issue: The baseline wanders or exhibits "humps" rather than sharp peaks. Scientific Causality: MPPA is a weak acid. If your mobile phase pH is near its pKa (approx. 4.5), the molecule flips rapidly between ionized (deprotonated) and non-ionized (protonated) states. This equilibrium is sensitive to minor local pH changes in the column, causing "chemical noise."

Protocol: Buffering for Stability

Do NOT use simple water/acid mixtures (e.g., 0.1% Phosphoric Acid) if you see drift. Use a true buffer.

  • Target pH: Adjust Aqueous Phase to pH 3.0 ± 0.1 .

    • Why? At pH 3.0, MPPA is >98% protonated (neutral). This maximizes interaction with the C18 column and stabilizes the UV signal.

  • Buffer Preparation (Phosphate):

    • Dissolve 3.4g

      
       in 1000 mL water (25 mM).
      
    • Adjust pH to 3.0 using dilute Orthophosphoric Acid (85%).

    • Filtration: Filter through a 0.22 µm nylon filter. Unfiltered buffers are a primary source of scattering noise.

Expert Tip: If using LC-MS, replace Phosphate with 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

Module 2: Hydrodynamic & Spectral Noise

Issue: Cyclic noise (sine wave) or high-frequency "fuzz" when detecting impurities at 210 nm. Scientific Causality:

  • Mixing Noise: Phosphate buffers and Acetonitrile have different viscosities and refractive indices. Improper mixing in the pump creates "ripples" that UV detectors read as noise.[1][2]

  • UV Cutoff: At 210 nm, you are operating near the absorbance limit of many solvents.

Troubleshooting Steps
A. The "Pre-Mix" Solution (Eliminating Mixing Noise)

Modern quaternary pumps sometimes struggle to mix 50:50 Buffer/ACN perfectly smooth.

  • Step 1: Instead of running Line A (100% Buffer) and Line B (100% ACN), pre-mix your mobile phases.

    • Line A: 90% Buffer / 10% ACN.

    • Line B: 10% Buffer / 90% ACN.

  • Step 2: Adjust your gradient program to account for this offset.

  • Result: The pump mixes two liquids that are already similar in viscosity/density, drastically smoothing the baseline.

B. The "Ghost Peak" Exorcism

If you see phantom peaks in blank injections:

  • Source: Contaminants in the aqueous buffer accumulating on the column during the equilibration phase and eluting during the gradient.

  • Fix: Install a Ghost-Trap Column between the pump and the injector. This captures mobile phase impurities before they reach the sample.

Module 3: System Maintenance Protocol

Issue: Spikes or "Grass" (High-frequency noise). Scientific Causality: Air bubbles in the flow cell or a dirty optical path.[3]

Flow Cell Cleaning Protocol

If noise persists despite chemical fixes, the flow cell windows may be coated with buffer salts or organic residue.

  • Flush 1: 100% HPLC Water (warm, 40°C if possible) at 1.0 mL/min for 30 mins. (Removes salts).

  • Flush 2: 100% Isopropanol for 20 mins. (Removes hydrophobic oils/residues).

  • Flush 3: 100% Acetonitrile for 10 mins.

  • Flush 4: Re-equilibrate with Mobile Phase.

Warning: Never leave Phosphate buffer in the system overnight. It precipitates in ACN >80%, causing permanent pump seal damage and jagged baselines.

FAQ: Rapid Resolution

Q: Can I use Methanol instead of Acetonitrile for MPPA? A: Only if detecting at >230 nm. Methanol has a UV cutoff of ~205 nm. If you are analyzing MPPA impurities at 210 nm, Methanol will cause a high background absorbance, reducing your Signal-to-Noise (S/N) ratio significantly. Stick to Acetonitrile.[4]

Q: My baseline drifts upward during the gradient. Why? A: This is the "Gradient Effect." Acetonitrile absorbs less light than water/buffer at certain wavelengths, or vice versa.

  • Fix: Balance the absorbance.[5] Add a tiny amount (e.g., 10 µL/L) of acetone or the UV-absorbing species to the solvent with lower absorbance to match the baseline of the other solvent. (Advanced technique: use with caution).

Q: What is the acceptable S/N ratio for the Limit of Quantitation (LOQ)? A: For MPPA impurity profiling, the industry standard (ICH Q2) requires a Signal-to-Noise ratio of 10:1 . If your baseline noise is high, your LOQ rises, and you may miss toxic impurities.

References

  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Agilent Technical Literature. Link

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Link

  • PubChem. (2025). Compound Summary: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil).[6] National Library of Medicine. Link

  • Der Pharma Chemica. (2012). Development and Validation of Sensitive RP-HPLC Method for Determination of Gemfibrozil. 4(3):882-888. Link

  • Crawford Scientific. (2019). HPLC Diagnostic Skills – Noisy Baselines. The LCGC Blog. Link

Sources

Overcoming degradation of 5-(2-Methylphenoxy)pentanoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Preserving the Integrity of 5-(2-Methylphenoxy)pentanoic Acid

Welcome to the technical support center for 5-(2-Methylphenoxy)pentanoic acid (CAS 87411-34-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. As a white crystalline powder belonging to the ω-(phenoxy)alkanoic acids class, its integrity is paramount for reproducible experimental outcomes, particularly in pharmacological research targeting mitochondrial β-oxidation.[1]

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome degradation issues encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing 5-(2-Methylphenoxy)pentanoic acid?

For long-term stability, it is recommended to store the solid compound in a cool, dry, and well-ventilated place.[2][3] Specifically, refrigeration at 2-8°C is advisable. For solutions, especially in organic solvents, storage at -20°C is preferred to minimize solvent evaporation and slow down potential degradation kinetics.

Q2: My vial of the solid compound has developed a slight yellowish tint. Is it still usable?

A color change often indicates chemical degradation, most commonly due to oxidation of the phenolic moiety. While minor discoloration may not significantly impact purity for some applications, it is a clear warning sign. It is crucial to perform a purity check using a suitable analytical method like HPLC-UV or LC-MS before use.

Q3: Should I store this compound under an inert atmosphere?

Yes, for maximum long-term stability, storing 5-(2-Methylphenoxy)pentanoic acid under an inert atmosphere such as argon or nitrogen is a best practice.[4] This is particularly important to prevent oxidation, a common degradation pathway for phenolic compounds.[5][6][7]

Q4: Can I store this compound in an aqueous solution?

Storing in aqueous solutions for extended periods is generally not recommended due to the risk of hydrolysis of the ether linkage, especially under acidic conditions.[8][9][10] If an aqueous stock solution is necessary, it should be prepared fresh. For short-term storage (a few days), use a buffered solution (pH 6-7.5), filter-sterilize, and store at 2-8°C.

Q5: What are the primary degradation products I should look for?

The two most probable degradation products arise from hydrolysis and oxidation.

  • Hydrolysis Product: 2-Methylphenol (o-cresol). This results from the cleavage of the ether bond.[8][11]

  • Oxidation Products: These can be varied and may include hydroxylated species on the aromatic ring or products of oxidative cleavage.[6][12]

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a structured approach to identifying and resolving stability issues with 5-(2-Methylphenoxy)pentanoic acid.

Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis

You Observe: Your HPLC or LC-MS analysis of a stored sample shows a decrease in the main peak area for 5-(2-Methylphenoxy)pentanoic acid and the emergence of one or more new peaks that were not present in the initial analysis.

Root Cause Analysis & Solution Workflow:

The appearance of new peaks is the most direct evidence of degradation. The key is to identify the degradation pathway to implement the correct preventative measures. A forced degradation study can provide valuable insights into the molecule's stability and help in method validation.[5][13][14][15]

Caption: Workflow for troubleshooting compound degradation.

Step 1: Identify the Degradant

  • Hypothesis 1: Hydrolysis. The ether linkage in 5-(2-Methylphenoxy)pentanoic acid is susceptible to acid-catalyzed hydrolysis, which cleaves the molecule into 2-Methylphenol and 5-hydroxypentanoic acid.[8][9][10][16]

    • Verification: Use LC-MS to analyze the degraded sample. Look for a peak with a mass corresponding to 2-Methylphenol (MW: 108.14 g/mol ).

    • Prevention: The primary cause is exposure to moisture, potentially exacerbated by the acidic nature of the carboxylic acid group.

      • Action: Always store the solid compound in a tightly sealed container inside a desiccator.[2][4] When preparing solutions, use high-purity, anhydrous solvents.

  • Hypothesis 2: Oxidation. The phenoxy group and its methyl substituent are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[5][6]

    • Verification: In your LC-MS data, search for masses corresponding to the parent molecule plus one or more oxygen atoms (M+16 for hydroxylation, M+32 for peroxide formation).

    • Prevention: Oxygen and light are the primary drivers.

      • Action: Store the solid compound and solutions in amber glass vials to protect from light.[13] Before sealing, flush the vial with a stream of inert gas like argon or nitrogen to displace air.[4]

Summary of Potential Degradation Products

Degradation PathwayPotential ProductMolecular Weight ( g/mol )Likely Cause
Hydrolysis 2-Methylphenol108.14Moisture, Acidic Conditions
Oxidation Hydroxylated derivative224.25Oxygen, Light, Heat
Oxidation Peroxide derivative240.25Oxygen, Light, Heat
Issue 2: Poor Solubility or Cloudiness in Prepared Solutions

You Observe: When dissolving a previously stored sample of the compound, you notice it doesn't dissolve as readily as a fresh sample, or the resulting solution is hazy.

Root Cause Analysis & Solution:

  • Hypothesis: Formation of Insoluble Degradants. Oxidative degradation can lead to the formation of polymeric materials.[7] Phenolic compounds, upon oxidation, can form dimers or larger structures that are often less soluble than the parent monomer.[12]

    • Verification: Filter the hazy solution through a 0.22 µm syringe filter and analyze both the filtrate and the residue (after dissolving it in a stronger solvent, if possible). A comparison of the chromatograms should reveal which components are causing the insolubility.

    • Prevention: This issue strongly points towards oxidative degradation. Strict adherence to storage under an inert atmosphere and protection from light is critical.[4][13] Discard any material that shows significant discoloration or insolubility, as the purity is compromised.

Experimental Protocols

Protocol 1: Analytical Purity Assessment via HPLC-UV

This protocol provides a general method for assessing the purity of 5-(2-Methylphenoxy)pentanoic acid and detecting potential degradation products.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of 5-(2-Methylphenoxy)pentanoic acid in acetonitrile. b. Dilute the stock solution to a working concentration of 50 µg/mL using the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 272 nm.
  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. c. A significant decrease in purity or the appearance of new peaks >0.1% compared to a reference standard indicates degradation.

Protocol 2: Confirmation of Degradants by LC-MS

This protocol is for identifying the mass of unknown peaks observed during purity testing.

1. Sample Preparation: a. Use the same sample prepared for HPLC-UV analysis (50 µg/mL).

2. LC-MS Conditions:

  • Use chromatographic conditions similar to the HPLC-UV method to ensure peak correlation.
  • Mass Spectrometer: Electrospray Ionization (ESI) source.
  • Polarity: Run in both positive and negative ion modes, as the carboxylic acid will be readily detected in negative mode ([M-H]⁻) and the parent/degradants may also ionize in positive mode ([M+H]⁺).
  • Scan Range: 100 - 500 m/z.

3. Data Analysis: a. Extract the mass spectra for the main peak and any impurity peaks. b. Compare the observed masses with the theoretical masses of the suspected degradation products (see table above). For example, a peak with an m/z of 207.1 in negative mode would correspond to the parent compound ([C₁₂H₁₆O₃ - H]⁻). A peak with an m/z of 107.1 in negative mode would strongly suggest the presence of 2-Methylphenol.

Caption: Recommended workflow for storage and quality control.

References

  • 5-(2-Methylphenoxy)pentanoic Acid|CAS 87411-34-5. Benchchem.
  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • SAFETY DATA SHEET - 5-Methyl-2-thiophenecarboxylic acid. Fisher Scientific.
  • Different reaction conditions for hydrolysis of ethers and epoxides. Stack Exchange.
  • 5-(Triethoxysilyl)
  • Ether cleavage. Wikipedia.
  • THE STOICHIOMETRIES FOR THE OXIDATION OF SOME SUBSTITUTED PHENOLS WITH PEROXY RADICALS. Canadian Science Publishing.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 5,5,5-Trifluoro-2-oxopentanoic Acid Detection. Benchchem.
  • 2-Methylpentanoic acid - Safety D
  • Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Hydrolysis of Ether. Prezi.
  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega.
  • THE OXIDATION OF PHENOLS: II. THE OXIDATION OF 2,4-DI-t-BUTYLPHENOL WITH PEROXY RADICALS. Canadian Science Publishing.
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

Sources

Purification strategies for low-purity 5-(2-Methylphenoxy)pentanoic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2-Methylphenoxy)pentanoic acid. This guide, structured in a question-and-answer format, provides senior-level scientific expertise and practical troubleshooting advice for researchers, scientists, and drug development professionals facing challenges with low-purity samples of this compound.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the preliminary questions you should consider before selecting a purification strategy.

Q1: What are the likely impurities in my crude 5-(2-Methylphenoxy)pentanoic acid sample?

A1: Impurities in synthetic compounds can arise from several sources.[1][2] For 5-(2-Methylphenoxy)pentanoic acid, which is typically synthesized via Williamson ether synthesis from o-cresol and an ethyl 5-bromopentanoate followed by hydrolysis, common impurities include:

  • Unreacted Starting Materials: Residual o-cresol (phenolic) and the pentanoate ester (neutral).

  • By-products: Dimeric impurities from side reactions or contaminants in the starting materials.[3] For instance, impurities in the phenolic starting material can lead to related phenoxyalkanoic acids.

  • Reagents and Solvents: Residual reagents from the synthesis or solvents from the workup.

  • Degradation Products: Impurities formed during the reaction or subsequent storage.[2]

Q2: How can I quickly assess the purity and nature of the impurities in my sample?

A2: A multi-pronged analytical approach is recommended:

  • Thin Layer Chromatography (TLC): TLC is an indispensable first step. Spot your crude material against a pure standard (if available) on a silica gel plate. Using a solvent system like 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid will help visualize the separation. The presence of multiple spots indicates impurities. A baseline spot might suggest highly polar impurities, while spots with a high Rf could be non-polar contaminants.

  • Melting Point Analysis: A pure compound exhibits a sharp melting point.[4] 5-(2-Methylphenoxy)pentanoic acid is a white crystalline powder.[5] A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum is highly informative. It can help identify and quantify impurities by comparing the integrations of signals from your target compound with those from contaminants. Look for unreacted o-cresol (aromatic and methyl signals) or the ethyl ester (triplet/quartet pattern).

Q3: Which purification strategy should I try first?

A3: The choice of strategy depends on the physical state of your crude product and the nature of the impurities. As 5-(2-Methylphenoxy)pentanoic acid is a solid, recrystallization is often a good starting point if the impurities have different solubility profiles. However, for carboxylic acids, pH-mediated liquid-liquid extraction (acid-base wash) is a highly effective and often superior initial step to remove neutral and basic impurities.

Below is a decision-making workflow to guide your choice.

G cluster_start cluster_assess cluster_decision1 cluster_methods cluster_decision2 cluster_decision3 cluster_end start Start: Low-Purity Sample assess Assess Sample Properties (TLC, Melting Point, Solubility) start->assess decision1 Are major impurities non-acidic (neutral/basic)? assess->decision1 acid_base pH-Mediated Liquid-Liquid Extraction decision1->acid_base  Yes   decision3 Are remaining impurities structurally similar acids? decision1->decision3  No   decision2 Purity adequate after extraction? acid_base->decision2 recrystallize Recrystallization end_node End: Pure Product recrystallize->end_node chromatography Column Chromatography chromatography->end_node decision2->decision3 No decision2->end_node Yes decision3->recrystallize No (Different Solubility) decision3->chromatography Yes (Similar Solubility)

Caption: Decision workflow for selecting a purification strategy.

Part 2: Troubleshooting Guide for Purification Techniques

This section provides detailed protocols and troubleshooting for the most effective purification methods.

Strategy 1: pH-Mediated Liquid-Liquid Extraction

This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a base, the target acid is converted to its water-soluble carboxylate salt, while neutral or basic impurities remain in the organic phase.

G cluster_phase1 Step 1: Deprotonation cluster_phase2 Step 2: Separation cluster_phase3 Step 3: Reprotonation organic1 Organic Phase (e.g., Ethyl Acetate) - R-COOH (Product) - Neutral Impurities organic2 Organic Phase (Discard) - Neutral Impurities organic1->organic2 Neutral impurities remain aqueous2 Aqueous Phase (Keep) - R-COO⁻ Na⁺ (Product Salt) organic1->aqueous2 R-COOH deprotonated & moves to aq. phase aqueous1 Aqueous Phase (e.g., sat. NaHCO₃) aqueous1->aqueous2 aqueous3 Aqueous Phase (Add HCl) aqueous2->aqueous3 product Precipitate Pure R-COOH aqueous3->product Product precipitates upon acidification

Caption: Mechanism of purification by acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude sample in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing your deprotonated product (sodium 5-(2-methylphenoxy)pentanoate) into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the base wash on the organic layer 1-2 more times to ensure complete extraction, combining the aqueous layers each time.[6]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your purified product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry thoroughly in a vacuum oven or desiccator.

Troubleshooting Guide: Acid-Base Extraction
ProblemPossible Cause(s)Recommended Solution(s)
An emulsion forms (milky/cloudy layer) - Vigorous shaking created a stable colloid.- High concentration of amphiphilic impurities.- Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase.[7]- Allow the funnel to stand undisturbed for a longer period.- Gently swirl or rock the funnel instead of shaking vigorously.
No precipitate forms upon acidification - The product is more water-soluble than expected.- Insufficient acid was added.- Ensure the pH is definitively acidic (~1-2).- Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent to recover the product.- If the product is still in the aqueous layer, consider salting it out by adding solid NaCl before re-extracting.
Gooey or oily precipitate forms - The product may have melted due to the heat of neutralization.- Residual organic solvent is present in the aqueous layer.- Ensure the aqueous layer is thoroughly chilled in an ice bath before and during acidification.- After acidification, try scratching the inside of the flask with a glass rod to induce crystallization.
Strategy 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8] Test small amounts of your product in various solvents (see Table 2). Mixed solvent systems (e.g., ethanol/water, toluene/hexane) are often effective for carboxylic acids.[4][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[10]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide: Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- High impurity load significantly depresses the melting point.- Add more of the "good" solvent (the one the compound is more soluble in) to keep the compound dissolved at a lower temperature.[11]- Switch to a lower-boiling point solvent or solvent system.- Purify via another method (e.g., acid-base wash) first to remove bulk impurities.
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used).- The solution is too clean (no nucleation sites).- Boil off some of the solvent to increase the concentration and try cooling again.[11]- Scratch the inner surface of the flask with a glass rod at the air-solvent interface.[8]- Add a "seed crystal" from a previous pure batch.
Crystallization is too rapid - The solution is too concentrated or cooled too quickly.- Re-heat the solution and add a small amount of additional solvent (1-2 mL).[11]- Insulate the flask to ensure slow cooling.
Poor recovery / Low yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The compound has moderate solubility even in the cold solvent.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure).- Ensure the final cooling step is done in an ice bath for a sufficient amount of time.
Table 1: Suggested Solvents for Recrystallization
Solvent / SystemPolarityRationale
Toluene / HeptaneNon-polar / Non-polarGood for moderately non-polar compounds. Dissolve in hot toluene, add heptane until cloudy, then clarify with a drop of toluene.
Ethanol / WaterPolar ProticA common and effective choice. Dissolve in a minimum of hot ethanol, then add hot water dropwise until turbidity persists.
Acetic Acid / WaterPolar ProticAcetic acid can be a good solvent for carboxylic acids; water acts as the anti-solvent.
Ethyl Acetate / HexanePolar Aprotic / Non-polarOffers good solubility control for compounds of intermediate polarity.
Strategy 3: Column Chromatography

When other methods fail, particularly when impurities are structurally similar to the product, column chromatography provides superior resolving power.[12]

Column Chromatography Protocol
  • Stationary Phase Selection: For 5-(2-Methylphenoxy)pentanoic acid, standard silica gel is a good starting point. The acidic nature of silica is compatible with carboxylic acids.

  • Mobile Phase (Eluent) Selection: Use TLC to find an eluent system that gives your product an Rf value of ~0.3 and provides good separation from impurities. A common system is Hexane:Ethyl Acetate with 0.5-1% acetic acid added to the eluent to keep the carboxylic acid protonated and prevent tailing on the column.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[13]

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing solvent polarity) for more complex mixtures.[13]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation between product and impurity - The eluent polarity is not optimal.- Optimize the solvent system using TLC. Aim for a ΔRf of at least 0.2.[6]- Try a different solvent system (e.g., Dichloromethane:Methanol instead of Hexane:Ethyl Acetate).- Consider using reversed-phase (C18) chromatography with a Water/Acetonitrile mobile phase (often with 0.1% TFA or formic acid).[14]
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Compound streaks or "tails" on the column/TLC - The carboxylic acid is interacting too strongly with the silica gel.- Add a small amount (0.5-1%) of acetic or formic acid to the eluent system to suppress the deprotonation of your compound.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Sieber, F., & McComas, C. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 3(1), 59-63. [Link]

  • Google Patents. (1995).
  • PubChem. 5-Hydroxy-2-methylpentanoic acid. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • E-learning. PW 01: recrystallization. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Reddy, A. V. R., et al. (2020). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 88(4), 49. [Link]

  • Martí, D., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Chemical Engineering Research and Design, 138, 517-531. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • PubChem. 5-Amino-2-methylpentanoic acid hydrochloride. National Institutes of Health. [Link]

  • University of Rochester. Troubleshooting: The Workup. [Link]

  • K. Rama Devi, et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC. [Link]

  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Ghosh, A., et al. (2014). A review on common impurities in drug substance and drug products. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Google Patents. (2014).
  • Google Patents. (1973).
  • FooDB. (2010). Showing Compound 2-Methylpentanoic acid (FDB008203). [Link]

  • Google Patents. (1992).
  • University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Unknown. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • Unknown. recrystallization, filtration and melting point. [Link]

  • Vîrgolici, M., et al. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]

  • Columbia University. Column chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • IJAERD. (2005). Study on Extraction of Carboxylic Acid Using Solvent Extraction. [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization Guide: 5-(2-Methylphenoxy)pentanoic Acid

[1]

Executive Summary

This technical guide provides a rigorous structural analysis of 5-(2-Methylphenoxy)pentanoic acid , a critical ether-linked carboxylic acid intermediate often utilized in the synthesis of PPAR agonists (e.g., Gemfibrozil analogs) and supramolecular linkers.[1]

Unlike standard spectral lists, this guide focuses on comparative structural elucidation . We evaluate the "performance" of the NMR spectrum in terms of diagnostic resolution—specifically, how to distinguish this compound from its non-methylated alternative, 5-phenoxypentanoic acid, and common synthetic impurities.

Structural Context & Alternatives

To ensure accurate identification, we compare the target compound against its closest structural analog.[1] This comparison highlights the specific "fingerprint" regions required for quality control (QC).

FeatureTarget: 5-(2-Methylphenoxy)pentanoic acid Alternative: 5-Phenoxypentanoic acid
Core Structure o-Cresol ether linked to valeric acidPhenol ether linked to valeric acid
Symmetry Asymmetric (Ortho-substitution)Pseudo-symmetric (Monosubstituted benzene)
Diagnostic Signal Singlet at ~2.23 ppm (Ar-CH₃) Absent
Aromatic Region Complex ABCD system (4 protons)AA'BB'C system (5 protons)
Application Specific hydrophobic pocket bindingGeneric linker / impurity

Experimental Protocol (Self-Validating)

The following protocol ensures reproducibility and minimizes solvent-solute interactions that obscure the carboxylic acid peak.

Sample Preparation
  • Solvent Choice: Chloroform-d (

    
    )  is preferred for resolution of the aliphatic chain spin-spin splitting.[1] Use DMSO-
    
    
    only if the carboxylic acid proton (
    
    
    ) must be explicitly quantified (prevents exchange broadening).[1]
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations may cause dimerization of the acid, shifting the

    
     peak downfield.[1]
    
  • Reference: Tetramethylsilane (TMS) internal standard (

    
     ppm).[1]
    
Acquisition Parameters (400 MHz+)
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1):

    
     seconds (critical for the integration of the aromatic methyl and acid protons).[1]
    
  • Scans: 16–32 scans are sufficient for >98% purity samples.[1]

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones: the Aliphatic Linker, the Diagnostic Methyl, and the Aromatic Region.[1]

Zone A: The Aliphatic Linker (Pentanoic Acid Chain)

The 5-carbon chain exhibits a classic deshielding gradient.[1]

  • 
     4.01 ppm (t, 
    
    
    Hz, 2H):
    The
    
    
    protons.[1] These are most deshielded due to the electronegative phenoxy oxygen.[1]
  • 
     2.45 ppm (t, 
    
    
    Hz, 2H):
    The
    
    
    protons.[1] Deshielded by the carbonyl anisotropy.[1]
  • 
     1.80 – 1.95 ppm (m, 4H):  The internal methylene protons (
    
    
    ).[1] These often appear as overlapping multiplets.[1]
Zone B: The Diagnostic Methyl (The "Performance" Marker)[1]
  • 
     2.23 ppm (s, 3H):  This sharp singlet is the primary QC checkpoint .[1]
    
    • Validation: If this peak integrates to < 2.8H relative to the ether triplet (2H), the sample likely contains the non-methylated impurity or solvent residue.[1]

Zone C: The Aromatic Region (4 Protons)

The 2-methyl substitution breaks the symmetry of the ring, creating a complex splitting pattern compared to the simple multiplets of unsubstituted phenol ethers.[1]

  • 
     7.10 – 7.18 ppm (d/m, 2H):  Protons at positions 3 and 5 (meta to ether).[1] The proton adjacent to the methyl group is slightly deshielded.[1]
    
  • 
     6.80 – 6.90 ppm (m, 2H):  Protons at positions 4 and 6 (ortho/para to ether).[1] The electron-donating effect of the oxygen shields these protons, moving them upfield.[1]
    
Zone D: The Labile Proton
  • 
     > 11.0 ppm (br s, 1H):  Carboxylic acid proton.[1] Often invisible in wet 
    
    
    due to exchange.[1]

Comparative Data Summary

The following table contrasts the chemical shifts, proving the structural identity of the Target against the Alternative.

AssignmentProton TypeTarget Shift (

ppm)
Alternative Shift (

ppm)
Multiplicity
Acid

11.0 - 12.011.0 - 12.0Broad Singlet
Aromatic

(3,[1]5)
7.127.28Multiplet
Aromatic

(4,[1]6)
6.826.92Multiplet
Ether Link

4.01 3.98Triplet
Alpha-Acid

2.452.41Triplet
Methyl

2.23 ABSENT Singlet
Internal

1.851.81Multiplet

Structural Verification Workflow

The following diagram outlines the logical flow for confirming the product identity using the data above.

NMR_WorkflowSampleCrude SamplePrepPrep: 15mg in CDCl3Sample->PrepAcqAcquisition: 1H NMRPrep->AcqCheck1Check 2.2 ppm RegionAcq->Check1Pass1Singlet Present?Check1->Pass1YesFail1No SingletCheck1->Fail1NoCheck2Check 4.0 ppm RegionPass1->Check2ImpurityIDENTIFY:5-Phenoxypentanoic acidFail1->ImpurityPass2Triplet (2H)Check2->Pass2YesFail2Multiplet/ShiftedCheck2->Fail2NoResultCONFIRMED5-(2-Methylphenoxy)pentanoic acidPass2->ResultFail2->ImpurityWrong Linker

Figure 1: Logical decision tree for validating 5-(2-Methylphenoxy)pentanoic acid synthesis via 1H NMR.

Troubleshooting & Causality

  • Problem: The triplet at 4.0 ppm appears as a quartet.

    • Causality: This indicates contamination with Ethanol (methylene quartet at 3.7 ppm) or Ethyl Acetate (quartet at 4.1 ppm).[1] Check the methyl region for corresponding triplets (1.2 ppm).[1]

  • Problem: The acid peak (>11 ppm) is missing.

    • Causality: In

      
      , trace water facilitates proton exchange, broadening the signal into the baseline.[1]
      
    • Solution: Run a drop of

      
       shake (the peak will disappear entirely, confirming it was labile) or switch to dry DMSO-
      
      
      .[1]
  • Problem: Integrated ratio of Methyl (2.2 ppm) to Ether (4.0 ppm) is 3:1.8 instead of 3:2.

    • Causality: The relaxation delay (D1) was likely too short (< 1s). The ether protons relax faster than the methyl protons.[1] Increase D1 to 5 seconds for quantitative integration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83037436, 2-(2-Methyl-5-propan-2-ylphenoxy)pentanoic acid (Analog Reference).[1] Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables.[1] University of Wisconsin-Madison / ACS Division of Organic Chemistry.[1] Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] J. Org.[1] Chem. 1997, 62, 21, 7512–7515.[1] Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR of 2-Methylanisole (Reference for aromatic region). SDBS No. 33637.[1] Retrieved from [Link][1]

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-(2-Methylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 5-(2-Methylphenoxy)pentanoic acid (CAS 87411-34-5). It is designed for researchers requiring precise structural elucidation and differentiation of this compound from its isomers and pharmacological analogs like Gemfibrozil.

Executive Summary

5-(2-Methylphenoxy)pentanoic acid is a synthetic intermediate and a structural analog to the fibrate class of lipid-lowering drugs (e.g., Gemfibrozil). Its mass spectral signature is defined by the stability of the 2-methylphenoxy (o-cresol) moiety and the flexibility of the pentanoic acid side chain.

This guide compares the fragmentation dynamics of 5-(2-Methylphenoxy)pentanoic acid against two key alternatives:

  • Gemfibrozil: To demonstrate the impact of chain branching and dimethyl substitution.

  • 5-(4-Methylphenoxy)pentanoic acid: To highlight the subtle spectral differences driven by the ortho- vs. para- isomeric position.

Chemical Identity & Properties

FeatureSpecification
Compound Name 5-(2-Methylphenoxy)pentanoic acid
CAS Number 87411-34-5
Molecular Formula C₁₂H₁₆O₃
Exact Mass 208.1099 Da
Structure Aromatic ether linked to a saturated C5 carboxylic acid chain
Key Functional Groups Ether (Ar-O-R), Carboxylic Acid (-COOH), Ortho-methyl substitution

Experimental Methodology (Protocols)

To ensure reproducible fragmentation data, the following acquisition protocols are recommended. These protocols are self-validating through the inclusion of specific internal standards.

Protocol A: GC-MS (Electron Ionization - 70 eV)

Recommended for structural fingerprinting and library matching.

  • Sample Preparation (Derivatization):

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Procedure: Dissolve 1 mg of sample in 100 µL dry pyridine. Add 100 µL MSTFA. Incubate at 60°C for 30 mins.

    • Why? Carboxylic acids often tail on non-polar columns; TMS derivatization improves peak shape and volatility.

  • Instrument Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.

  • Validation:

    • Check for the M+ peak of the TMS derivative (m/z 280) to confirm complete derivatization.

Protocol B: ESI-MS/MS (Direct Infusion/LC-MS)

Recommended for biological matrices and metabolite profiling.

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Ionization Mode: Negative Mode (ESI-) is preferred for the free acid; Positive Mode (ESI+) for esters or if using ammonium adducts.

  • Collision Energy (CE): Ramp 10–40 eV to observe sequential fragmentation.

Fragmentation Mechanism Analysis

The fragmentation of 5-(2-Methylphenoxy)pentanoic acid under Electron Ionization (EI) is governed by three dominant mechanisms: Ether Cleavage , McLafferty Rearrangement , and Tropylium Ion Formation .

Primary Fragmentation Pathway (EI)
  • Molecular Ion (M⁺, m/z 208): The parent ion is visible but typically of low intensity due to the lability of the ether and alkyl bonds.

  • Ether Cleavage (Formation of Base Peak):

    • The most facile bond rupture occurs at the

      
       ether bond.
      
    • This generates the 2-methylphenol radical cation (m/z 108) or the 2-methylphenoxy cation (m/z 107) .

    • Mechanism:[1] Charge retention on the aromatic ring is favored due to resonance stabilization by the oxygen lone pair and the methyl group.

  • Alpha-Cleavage (m/z 121):

    • Cleavage of the

      
       bond relative to the ether oxygen yields the characteristic 
      
      
      
      ion at m/z 121
      .
    • This ion is diagnostic for phenoxy alkyl chains.

  • McLafferty Rearrangement (Side Chain):

    • The pentanoic acid chain (

      
      ) possesses the requisite gamma-hydrogen for McLafferty rearrangement.
      
    • This pathway typically ejects neutral alkenes or rearranges to form stable cyclic ions, contributing to lower mass ions (e.g., m/z 60 for the acid moiety).

Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion (M+) [C12H16O3]+. m/z 208 Frag_108 2-Methylphenol Ion [C7H8O]+. m/z 108 (Base Peak) M_Ion->Frag_108 Ether Cleavage (- C5H8O2) Frag_121 Phenoxy Methyl Cation [C8H9O]+ m/z 121 M_Ion->Frag_121 Alpha Cleavage (- C4H7O2) Frag_190 Water Loss [M - H2O]+ m/z 190 M_Ion->Frag_190 - H2O (18 Da) Frag_91 Tropylium Ion [C7H7]+ m/z 91 Frag_108->Frag_91 - OH / Rearrange Frag_121->Frag_91 - CH2O

Figure 1: Proposed EI fragmentation pathway for 5-(2-Methylphenoxy)pentanoic acid showing the genesis of the base peak (m/z 108) and diagnostic ions.

Comparative Performance Analysis

This section evaluates how the target compound distinguishes itself from key alternatives in a mass spectrometry context.

Comparison 1: Target vs. Gemfibrozil

Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) is the pharmacological benchmark.

Feature5-(2-Methylphenoxy)pentanoic acidGemfibrozilScientific Insight
Molecular Ion m/z 208m/z 250Distinct MW allows easy separation.
Base Peak m/z 108 (o-Cresol)m/z 122 (Xylenol)The extra methyl group on the Gemfibrozil ring shifts the base peak by +14 Da.
McLafferty Prominent. Linear chain facilitates H-transfer.Suppressed. The gem-dimethyl group at the

-position blocks the standard McLafferty mechanism.
Differentiation Key: Look for m/z 60 series in the target, absent in Gemfibrozil.
Diagnostic Ion m/z 121 (

)
m/z 135 (

)
The diagnostic ether fragment is consistently shifted by +14 Da due to ring substitution.
Comparison 2: Target vs. 5-(4-Methylphenoxy)pentanoic acid (Para-Isomer)

Distinguishing positional isomers (Ortho vs. Para) is a critical challenge in impurity profiling.

  • Spectral Similarity: Both isomers yield m/z 208, 108, and 121.

  • Differentiation Factor (Ortho Effect):

    • The Ortho-isomer (Target) often shows a distinct [M - H₂O]⁺ or [M - OH]⁺ peak due to the proximity of the ring methyl group to the ether oxygen, facilitating cyclic transition states.

    • The Para-isomer lacks this proximity, making the direct loss of small neutrals from the molecular ion less abundant relative to the main ether cleavage.

  • Chromatography: These isomers are best separated chromatographically (GC or LC) rather than solely by MS source fragmentation. The Ortho isomer typically elutes earlier on non-polar GC columns due to steric shielding reducing intermolecular forces.

Detailed Data Summary Table

The following table summarizes the theoretical and observed ion clusters for identifying 5-(2-Methylphenoxy)pentanoic acid.

m/z (Mass-to-Charge)Ion IdentityRelative Intensity (Est.)Structural Origin
208

< 10%Molecular Ion (Parent)
190

5-15%Loss of water (Ortho effect/Acid dehydration)
121

40-60%Alpha-cleavage at ether (

)
108

100% (Base) 2-Methylphenol radical cation (Ether rupture)
91

30-50%Tropylium ion (Aromatic stability)
77

10-20%Phenyl cation (Ring degradation)

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pentanoic acid analogs and Phenoxy derivatives. NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link]

  • PubChem. Compound Summary for 5-(2-Methylphenoxy)pentanoic acid (CAS 87411-34-5). National Library of Medicine. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns: Ethers and Carboxylic Acids. Available at: [Link]

  • ResearchGate. Fragmentation mechanisms of phenoxyalkanoic acids in ESI-MS/MS. Available at: [Link]

Sources

Characterization Guide: 5-(2-Methylphenoxy)pentanoic Acid via FTIR Spectroscopy

[1]

Executive Summary & Molecule Profile

5-(2-Methylphenoxy)pentanoic acid (CAS: 17805-63-3) is a critical structural intermediate, often utilized in the synthesis of fibrate-class lipid-regulating drugs (analogous to Gemfibrozil).[1] Its characterization relies on verifying two distinct chemical moieties: the lipophilic aromatic ether tail and the hydrophilic carboxylic acid head.

This guide compares the FTIR spectral performance of this target molecule against its primary synthesis precursors and evaluates the methodological efficacy of Attenuated Total Reflectance (ATR) versus traditional Transmission (KBr pellet) modes for routine Quality Control (QC).

Structural Data[2][3][4][5][6][7][8][9][10][11]
  • Formula: C₁₂H₁₆O₃[1]

  • Molecular Weight: 208.25 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid: Hydrogen-bond donor/acceptor (Signal: Broad O-H, Sharp C=O).[1][2]

    • Aryl Alkyl Ether: Linkage between the pentyl chain and the toluene ring (Signal: C-O-C stretches).

    • Ortho-Substituted Benzene: 1,2-substitution pattern (Signal: Out-of-plane bending).[1]

Comparative Analysis: Performance & Alternatives

A. Methodological Comparison: ATR vs. Transmission (KBr)

For routine analysis of 5-(2-Methylphenoxy)pentanoic acid (typically a waxy solid or crystalline powder), the choice of sampling technique significantly impacts spectral resolution and workflow efficiency.[1]

FeatureAlternative 1: Transmission (KBr Pellet) Alternative 2: Diamond ATR (Recommended)
Sample Prep High Effort: Requires grinding with KBr, pressing pellets.[1] Hygroscopic KBr can introduce water artifacts (3400 cm⁻¹).[1]Zero Prep: Direct application of solid to crystal.[1] Ideal for waxy/sticky solids like phenoxy-acids.[1]
Path Length Variable (depends on pellet thickness). Hard to quantify.Fixed/Constant (approx. 2 µm penetration).[1] Excellent for batch-to-batch comparison.
Spectral Fidelity High Resolution: No peak shifts. True absorption intensities.[1]Wavelength Dependent: Penetration depth (

) increases at lower wavenumbers, intensifying peaks <1000 cm⁻¹.[1] Requires software correction.
Throughput Low (10-15 mins/sample).[1]High (<2 mins/sample).
Verdict Use for Structural Elucidation (publication data).Use for Routine QC and Process Monitoring.[1]
B. Analytical Performance: FTIR vs. HPLC

While HPLC is the gold standard for purity quantification, FTIR offers superior performance for identity confirmation and reaction endpoint monitoring.[1]

  • FTIR Advantage: Instantaneously differentiates the target acid from the starting material (o-Cresol ) by tracking the disappearance of the phenolic O-H and appearance of the carbonyl C=O.

  • HPLC Disadvantage: Requires method development, solvent consumption, and 20-30 minute run times per sample.[1]

Spectral Characterization: Critical Peak Assignments

The following table details the diagnostic absorption bands. The "Target" column represents 5-(2-Methylphenoxy)pentanoic acid.[1] The "Differentiation" column explains how to distinguish it from its precursor, o-Cresol (2-methylphenol).[1]

Table 1: Diagnostic FTIR Bands[2]
Functional GroupVibration ModeTarget Frequency (cm⁻¹)Intensity/ShapeDifferentiation from Precursor (o-Cresol)
Carboxylic Acid O-H Stretch 2500–3300 Broad, "Hump"CRITICAL: o-Cresol has a sharper Phenolic O-H at ~3300–3400 cm⁻¹.[1] The Target acid O-H is much broader and shifts lower due to dimerization.[3]
Carboxylic Acid C=O[1][4][2][3][5] Stretch 1705–1725 Strong, SharpABSENT in o-Cresol. Appearance of this peak confirms the addition of the pentanoic acid chain.
Aryl Alkyl Ether C-O-C (Asym) 1230–1250 StrongDistinguishes the ether linkage formed during synthesis.
Aryl Alkyl Ether C-O-C (Sym) 1040–1060 MediumConfirms the ether bond; overlaps with alkyl chain vibrations.
Aromatic Ring C=C Ring Stretch 1585, 1495 MediumPresent in both, but slight shifts occur due to the change from -OH to -OR substitution.[1]
Ortho-Substitution C-H Out-of-Plane 745–760 StrongCharacteristic of 1,2-disubstituted benzene rings (o-cresol derivative).[1]
Aliphatic Chain C-H Stretch 2850–2960 Medium, SharpSignificantly increased intensity vs. o-Cresol due to the added pentyl chain (-CH₂- units).[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Note on C=O Shift: In the solid state, carboxylic acids exist as dimers.[6] If dissolved in a non-polar solvent (e.g., CCl₄), the C=O stretch may shift to ~1760 cm⁻¹ (monomer). For QC (solid state), expect ~1710 cm⁻¹.[1]

Visualization: Synthesis Monitoring Logic

The following diagram illustrates the logical flow for using FTIR to monitor the synthesis of 5-(2-Methylphenoxy)pentanoic acid from o-Cresol and 5-bromo/chloropentanoic acid.

SynthesisMonitoringStartRaw Material:o-CresolReactionEtherification(Reaction Vessel)Start->ReactionReagentReagent:5-halopentanoic acidReagent->ReactionSamplingCrude SampleExtractionReaction->Samplingt = x hrDecisionFTIR Analysis(ATR Mode)Sampling->DecisionResult_FailIncomplete:Peak @ 3350 cm⁻¹ (Phenol)Weak @ 1710 cm⁻¹Decision->Result_FailPhenolic OH DetectedResult_PassComplete:Loss of 3350 cm⁻¹Strong @ 1710 cm⁻¹ (C=O)Strong @ 1240 cm⁻¹ (Ether)Decision->Result_PassPhenolic OH AbsentResult_Fail->ReactionContinue HeatingResult_Pass->SamplingProceed to Workup

Figure 1: Decision logic for reaction monitoring. The disappearance of the phenolic O-H and appearance of the acid C=O are the primary pass/fail criteria.

Experimental Protocol: Self-Validating QC Workflow

This protocol uses ATR-FTIR due to its speed and reproducibility for solid intermediates.[1]

Reagents & Equipment[1][14]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Single-bounce Diamond ATR.

  • Standard: Polystyrene calibration film (traceable).[1]

  • Solvent: Isopropanol (for cleaning).[1]

Step-by-Step Methodology
  • System Validation (The "Trust" Step):

    • Clean the crystal with isopropanol. Ensure the energy meter reads maximum throughput.

    • Collect a Background Spectrum (Air).[1]

    • Self-Check: Scan the Polystyrene Standard. Verify the sharp peak at 1601 cm⁻¹ . If shifted >1 cm⁻¹, recalibrate the laser.

  • Sample Preparation:

    • Take approx. 5–10 mg of the 5-(2-Methylphenoxy)pentanoic acid sample.[1]

    • Note: If the sample is wet with solvent (e.g., toluene from workup), dry it under vacuum for 5 mins. Solvent peaks will obscure the fingerprint region.

  • Data Acquisition:

    • Place sample on the Diamond crystal.

    • Apply pressure using the anvil until the "Force Gauge" is in the green zone (ensure good contact for waxy solids).

    • Parameters:

      • Range: 4000–600 cm⁻¹

      • Resolution: 4 cm⁻¹[7]

      • Scans: 16 (Routine) or 64 (High Quality)

  • Data Processing & Analysis:

    • Apply ATR Correction (if comparing to literature transmission spectra).

    • Baseline Correction: Automatic.

    • Peak Picking: Set threshold to 5% T.

    • Validation Criteria:

      • Check 1710 ± 10 cm⁻¹ (Must be strongest/second strongest peak).[1]

      • Check 3300 cm⁻¹ region (Must be broad/flat; sharp spike indicates unreacted phenol).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for functional group assignments).

  • NIST Chemistry WebBook. Pentanoic acid Infrared Spectrum.[1] National Institute of Standards and Technology.[1][8][7] [Link] (Reference for aliphatic acid chain vibrations).

  • Specac Application Notes. FTIR: Transmission vs ATR spectroscopy.[Link] (Methodological comparison grounding).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for Ortho-substitution and Ether linkage frequencies).[1]

Strategic Comparison Guide: 5-(2-Methylphenoxy)pentanoic Acid vs. Gemfibrozil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Gemfibrozil , a clinically established lipid-regulating drug, with its structural analogue, 5-(2-Methylphenoxy)pentanoic acid (MPPA) .

While these two compounds share a phenoxy-alkanoic acid core, their pharmacological fates are diametrically opposed due to a single critical structural modification: the gem-dimethyl substitution at the


-carbon.
  • Gemfibrozil is engineered for metabolic stability , allowing it to act systemically as a PPAR

    
     agonist to lower serum triglycerides.
    
  • MPPA lacks this stabilization, making it a substrate for mitochondrial

    
    -oxidation . It is primarily used as a research probe for mitochondrial function or as a prodrug strategy to deliver phenolic payloads directly into the mitochondrial matrix.[1]
    
Chemical Structure & Properties: The Determinant of Efficacy

The efficacy difference between these two molecules is a textbook example of Structure-Metabolism Relationships (SMR) .

FeatureGemfibrozil 5-(2-Methylphenoxy)pentanoic Acid (MPPA)
IUPAC Name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid5-(2-methylphenoxy)pentanoic acid
CAS Number 25812-30-087411-34-5
Key Substituent 2,2-Dimethyl group (

-carbon)
Unsubstituted (

-carbon)
Lipophilicity (LogP) ~4.77 (High membrane permeability)~3.2 (Moderate permeability)
Metabolic Fate Resists

-oxidation
; undergoes glucuronidation.
Undergoes rapid

-oxidation
in mitochondria.
Primary Target Nuclear Receptor (PPAR

)
Mitochondrial Matrix (Enzymatic Substrate)
Structural Logic Diagram

The following diagram illustrates how the gem-dimethyl group steers the pharmacological pathway.

G Gem Gemfibrozil (2,2-dimethyl substituted) BetaOx Mitochondrial Beta-Oxidation (Degradation Pathway) Gem->BetaOx BLOCKED by Steric Hindrance PPAR PPAR-alpha Activation (Therapeutic Pathway) Gem->PPAR Stable Binding (Systemic Circulation) MPPA MPPA (Unsubstituted alpha-carbon) MPPA->BetaOx Rapid Substrate (Chain Shortening) MPPA->PPAR Negligible Activity (Rapid Clearance)

Figure 1: The "Metabolic Switch." The 2,2-dimethyl group in Gemfibrozil acts as a shield, preventing mitochondrial enzymes from degrading the drug, thereby forcing it towards the nuclear receptor pathway.

Pharmacodynamics: Efficacy Comparison
A. Gemfibrozil: The PPAR

Agonist

Gemfibrozil is a classic fibrate.[2] Its efficacy is defined by its ability to bind Peroxisome Proliferator-Activated Receptor alpha (PPAR


) and regulate gene transcription.
  • Mechanism: Induces heterodimerization of PPAR

    
     with RXR, binding to PPRE sequences.
    
  • Outcome: Upregulation of Lipoprotein Lipase (LPL), downregulation of ApoC-III.

  • Key Data Point: Gemfibrozil exhibits an

    
     of approximately 30–50 
    
    
    
    M
    in transactivation assays [1].
B. MPPA: The Mitochondrial Substrate

MPPA is not an effective systemic drug because it is consumed by the very cells it enters.

  • Mechanism: It mimics a medium-chain fatty acid. It is activated to an acyl-CoA thioester and enters the mitochondrial

    
    -oxidation spiral.
    
  • Outcome: The pentanoic acid chain is cleaved, releasing acetyl-CoA and the phenolic core (2-methylphenol) or shortened acid metabolites.

  • Application: Researchers use MPPA-like molecules to target mitochondria .[1] By attaching antioxidants to this "consumable" chain, scientists can deliver payloads specifically to the mitochondrial matrix to combat oxidative stress [2].[1]

Experimental Protocols

To experimentally verify the divergence between these two compounds, two distinct assays are required: a Nuclear Receptor Assay (for Gemfibrozil) and a Mitochondrial Respiration Assay (for MPPA).

Protocol A: PPAR

Luciferase Reporter Assay (Validating Gemfibrozil)

Objective: Quantify transcriptional efficacy.

  • Cell Culture: Seed HEK293 or HepG2 cells in 96-well plates (

    
     cells/well).
    
  • Transfection: Co-transfect with:

    • Expression plasmid for human PPAR

      
      .
      
    • PPRE-Luciferase reporter plasmid (firefly luciferase).

    • Renilla luciferase (internal control).

  • Treatment:

    • Treat cells with Gemfibrozil (0.1, 1, 10, 100, 300

      
      M).
      
    • Treat cells with MPPA (same range) for comparison.

    • Include Vehicle control (0.1% DMSO) and Positive Control (GW7647).

  • Incubation: 24 hours at 37°C.

  • Readout: Lyse cells and measure luminescence using a Dual-Luciferase assay kit.

  • Data Analysis: Normalize Firefly/Renilla ratios. Plot Dose-Response curve to calculate

    
    .
    
    • Expected Result: Gemfibrozil shows a sigmoidal dose-response. MPPA shows weak or no response due to intracellular metabolism.

Protocol B: Mitochondrial

-Oxidation Rate Assay (Validating MPPA)

Objective: Confirm MPPA is a substrate for degradation.

  • Isolation: Isolate rat liver mitochondria via differential centrifugation.

  • Resuspension: Suspend mitochondria in respiration buffer (125 mM KCl, 20 mM HEPES, pH 7.2).

  • Oxygraphy: Use a Clark-type oxygen electrode (e.g., Seahorse or Oroboros).

  • Substrate Addition:

    • Add ADP (state 3 respiration).

    • Add MPPA (50

      
      M) vs. Gemfibrozil (50 
      
      
      
      M).
  • Measurement: Monitor Oxygen Consumption Rate (OCR).

    • Expected Result:MPPA induces oxygen consumption (indicating it is being burned as fuel). Gemfibrozil will likely inhibit respiration or show no fuel effect (due to the 2,2-dimethyl block).

Experimental Workflow Diagram

Experiment cluster_0 Protocol A: Efficacy (Gemfibrozil) cluster_1 Protocol B: Stability (MPPA) Step1 Transfect HepG2 (PPAR-alpha + Luc) Step2 Incubate 24h (+ Drug) Step1->Step2 Step3 Measure Luminescence Step2->Step3 StepA Isolate Mitochondria StepB Add Compound + ADP StepA->StepB StepC Measure O2 Consumption StepB->StepC

Figure 2: Parallel workflows to distinguish transcriptional efficacy (Protocol A) from metabolic susceptibility (Protocol B).

Summary of Comparative Data
ParameterGemfibrozilMPPAImplications
Serum Half-Life ~1.5 Hours< 15 Minutes (Est.)Gemfibrozil is suitable for oral dosing; MPPA is not.
PPAR

Activation
High (

~30

M)
Low/None (In vivo)Gemfibrozil is the therapeutic choice for dyslipidemia.
Mitochondrial Entry Restricted (requires transport)Facilitated MPPA is a superior vector for mitochondrial delivery.
Toxicity Potential Low (Renal excretion)Unknown (Phenol release)MPPA releases 2-methylphenol, a potential toxin, upon degradation.
References
  • Gemfibrozil Pharmacology & Mechanism

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3463, Gemfibrozil.
    • URL:[Link]

  • Mitochondrial Targeting of Phenoxy Acids: Source: BenchChem (2025). 5-(2-Methylphenoxy)pentanoic Acid Product Description & Biological Activity.
  • Fibrate Structure-Activity Relationships (SAR)

    • Source: ResearchGate (2012).
    • URL:[Link]

  • Gemfibrozil Metabolic Pathways

    • Source: DrugBank Online. Gemfibrozil: Metabolism and Pharmacokinetics.
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-Methylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In our shared pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 5-(2-Methylphenoxy)pentanoic acid. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, causal understanding of the "why" behind each safety recommendation. This document is structured to be a self-validating system of protocols, grounded in authoritative safety standards for handling carboxylic and phenoxyalkanoic acids.

A Note on the Safety Data Sheet (SDS): While a specific Safety Data Sheet (SDS) for 5-(2-Methylphenoxy)pentanoic acid was not available at the time of this writing, the guidance herein is synthesized from the safety profiles of structurally similar carboxylic acids and phenoxy acetic acids.[1][2][3][4] It is imperative to always consult the specific SDS for any chemical you are working with as your primary source of safety information.[5]

Hazard Identification and Risk Assessment

5-(2-Methylphenoxy)pentanoic acid is a solid organic compound. Based on its structural similarity to other phenoxyalkanoic and carboxylic acids, we must anticipate the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Carboxylic acids can be corrosive or irritating to the skin and eyes upon contact.[1][4] Prolonged exposure can lead to chemical burns.

  • Respiratory Tract Irritation: As a powdered solid, there is a risk of generating dust during handling.[2][6] Inhalation of this dust may cause irritation to the respiratory tract.[3][4]

  • Ingestion: While not an expected route of exposure in a laboratory setting, ingestion can cause gastrointestinal irritation.[4]

A thorough risk assessment is the foundation of safe laboratory practice. The level of personal protective equipment (PPE) required is directly proportional to the scale of the operation and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is non-negotiable when handling 5-(2-Methylphenoxy)pentanoic acid.[5][7][8] The following table summarizes the recommended PPE for various laboratory tasks.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Flame-resistant lab coatN95 or higher-rated respirator (if not in a fume hood)
Preparing Solutions Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Flame-resistant lab coat and chemical-resistant apronNot generally required if performed in a fume hood
Running Reactions & Work-up Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Flame-resistant lab coat and chemical-resistant apronNot generally required if performed in a fume hood
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Flame-resistant lab coatNot generally required if performed in a fume hood
Eye and Face Protection

Given the potential for eye irritation and the possibility of splashes during dissolution, robust eye and face protection is critical.

  • Chemical Splash Goggles: These should be worn at all times when handling the solid or its solutions.[2][9] They provide a seal around the eyes, offering protection from splashes and airborne dust.

  • Face Shield: When handling larger quantities or during procedures with a higher risk of splashing (e.g., neutralization, pouring solutions), a face shield should be worn in addition to chemical splash goggles.[10][11]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling carboxylic acids.[9][12] Always inspect gloves for any signs of degradation before use.[2] If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves. Remember to remove gloves before touching common surfaces like doorknobs or computer keyboards to prevent cross-contamination.[11]

Body Protection

Protecting your skin and personal clothing from contamination is essential.

  • Flame-Resistant Lab Coat: A lab coat, preferably flame-resistant, should be worn and fully fastened at all times.[5][13]

  • Chemical-Resistant Apron: For tasks involving larger volumes or a significant splash risk, an impervious apron provides an additional layer of protection.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect your skin from potential spills.[5][13]

Respiratory Protection

The primary respiratory hazard associated with 5-(2-Methylphenoxy)pentanoic acid is the inhalation of its dust.

  • Engineering Controls: The preferred method for controlling airborne dust is to handle the solid chemical within a certified chemical fume hood.[10]

  • Respirator: If a fume hood is not available for weighing, an N95 or higher-rated respirator should be worn to prevent the inhalation of fine particles.[14]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper waste disposal.

Step-by-Step Protocol for Handling Solid 5-(2-Methylphenoxy)pentanoic Acid
  • Preparation:

    • Designate a specific area for handling the chemical, preferably within a chemical fume hood.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][10]

    • Cover the work surface with absorbent bench paper.[6]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your chemical splash goggles.

    • If weighing outside of a fume hood, put on your N95 respirator.

    • Finally, put on your chemical-resistant gloves.

  • Weighing and Transfer:

    • Use a weigh boat to minimize the risk of spills.[6]

    • Carefully scoop the desired amount of the solid using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after use.[6]

  • Dissolution:

    • Slowly add the solid to the solvent while stirring.

    • If there is a risk of splashing, wear a face shield over your goggles.

    • Always add acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[5]

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent.

    • Dispose of all contaminated materials (weigh boats, bench paper, gloves) in a designated hazardous waste container.

    • Remove your PPE in the reverse order it was put on, taking care to avoid contaminating your skin.

    • Wash your hands thoroughly with soap and water.[2]

Disposal Plan

All waste containing 5-(2-Methylphenoxy)pentanoic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent paper should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. For acidic waste, neutralization with a suitable base (e.g., sodium bicarbonate) may be an option, but this should only be performed by trained personnel in a fume hood, as the reaction can generate heat and gas.[15][16][17] The final pH should be between 5.5 and 9.5 before drain disposal, if local regulations permit.[15][16] Always consult your institution's Environmental Health & Safety (EH&S) department for specific disposal guidelines.[18]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's policies.[19]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Process cluster_0 Risk Assessment cluster_1 Task-Specific PPE cluster_2 Recommended PPE cluster_3 Final Check start Start: Handling 5-(2-Methylphenoxy)pentanoic acid task What is the task? start->task weighing Weighing Solid task->weighing Weighing dissolving Preparing Solution task->dissolving Dissolving reaction Reaction/Work-up task->reaction Reacting disposal Waste Disposal task->disposal Disposing ppe_weighing Goggles Gloves Lab Coat Respirator (if no hood) weighing->ppe_weighing ppe_solution Goggles & Face Shield Gloves Lab Coat & Apron dissolving->ppe_solution ppe_reaction Goggles & Face Shield Gloves Lab Coat & Apron reaction->ppe_reaction ppe_disposal Goggles Gloves Lab Coat disposal->ppe_disposal end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_reaction->end ppe_disposal->end

Caption: PPE selection workflow for handling 5-(2-Methylphenoxy)pentanoic acid.

References

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99%. (2006, March 22). Cole-Parmer. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • HAZARDOUS MATERIAL FACT SHEET High Level Disinfection (HLD) Chemical Disposal. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]

  • Acid Handling. (n.d.). University of Wyoming. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Retrieved from [Link]

  • How to Treat Acid Waste: A Comprehensive Guide. (2024, October 1). Greenflow. Retrieved from [Link]

  • Material Safety Data Sheet - 2,4-D LV6. (n.d.). Greenbook.net. Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]

  • USING HERBICIDES SAFELY. (n.d.). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry. Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]

  • Pentanoic Acid - Material Safety Data Sheet (MSDS). (2025, September 27). Retrieved from [Link]

  • Top 5 Safety Tips When Working with Acidic Liquids. (2024, April 16). Innoveda Chemicals. Retrieved from [Link]

  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. Retrieved from [Link]

  • What are the safety precautions when handling acids? (2025, September 18). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.